molecular formula C18H36O3 B164387 2-Hydroxystearic acid CAS No. 629-22-1

2-Hydroxystearic acid

Cat. No.: B164387
CAS No.: 629-22-1
M. Wt: 300.5 g/mol
InChI Key: KIHBGTRZFAVZRV-UHFFFAOYSA-N
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Description

2-hydroxyoctadecanoic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group. It has a role as a human metabolite. It is a 2-hydroxy fatty acid and a hydroxyoctadecanoic acid. It is a conjugate acid of a 2-hydroxyoctadecanoate.
2-Hydroxyoctadecanoic acid has been reported in Allamanda cathartica, Brassica napus, and other organisms with data available.

Properties

IUPAC Name

2-hydroxyoctadecanoic acid
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InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KIHBGTRZFAVZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O3
Source PubChem
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DSSTOX Substance ID

DTXSID70415248
Record name 2-Hydroxystearic acid
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Molecular Weight

300.5 g/mol
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CAS No.

629-22-1, 17773-30-7, 1330-70-7
Record name 2-Hydroxystearic acid
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Record name 2-Hydroxystearic acid
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Record name 3-Hydroxyoctadecanoate
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Record name 2-Hydroxyoctadecanoic acid
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Record name Octadecanoic acid, hydroxy-
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Record name 2-Hydroxystearic acid
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Record name 2-HYDROXYSTEARIC ACID
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Foundational & Exploratory

2-Hydroxystearic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: 2-Hydroxystearic Acid: Molecular Architecture, Synthesis, and Biological Interface Subtitle: A Technical Deep Dive for Drug Development and Lipid Research

Executive Summary

2-Hydroxystearic acid (2-HSA), also known as


-hydroxystearic acid, is a bioactive lipid distinct from its industrial isomer, 12-hydroxystearic acid (12-HSA). While 12-HSA is renowned for its supramolecular organogelation capabilities in lubricants and cosmetics, 2-HSA is primarily a subject of interest in metabolic signaling, oncology, and monolayer physics .

This guide synthesizes the physicochemical profile of 2-HSA, detailing its synthesis via


-halogenation, its unique antiproliferative mechanisms in tumor models, and its behavior at air-water interfaces. It serves as a definitive reference for researchers distinguishing between hydroxystearic isomers for pharmaceutical applications.

Part 1: Molecular Architecture & Physicochemical Profile

Unlike the bent conformation of 12-HSA that facilitates fibrillar entanglement (gelation), 2-HSA possesses a hydroxyl group at the


-carbon (C2), adjacent to the carboxyl headgroup. This proximity creates a "chelating head" motif, significantly altering its packing behavior and pKa compared to stearic acid.
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-Hydroxyoctadecanoic acidOften referred to as ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-HSA
CAS Number 629-22-1Distinct from 12-HSA (106-14-9)
Molecular Formula

MW: 300.48 g/mol
Melting Point 75–82 °CHigher purity enantiomers approach 82°C
pKa ~4.78Lower than stearic acid (~5.[1][2][3][4]0) due to inductive effect of

-OH
Solubility Ethanol, Chloroform, EtherInsoluble in water; forms Langmuir monolayers
Stereochemistry Chiral Center at C2Available as (R), (S), or Racemic (DL)
Structural Visualization

The following diagram contrasts the chemical structure of 2-HSA with Stearic Acid and 12-HSA, highlighting the critical positioning of the hydroxyl group that dictates function.

ChemicalStructure cluster_0 Isomer Comparison Stearic Stearic Acid (C18 Saturated) Non-functionalized tail HSA2 2-Hydroxystearic Acid (Bioactive Alpha-Lipid) OH at C2 (Alpha) Inductive Effect on COOH Stearic->HSA2 Alpha-Hydroxylation HSA12 12-Hydroxystearic Acid (Industrial Gelator) OH at C12 (Mid-chain) Causes 'Kink' -> Fibrils Properties High Crystallinity Monolayer Chelation Biological Signaling HSA2->Properties Determines HSA2->Properties:p2

Part 2: Synthesis & Purification Protocols

High-purity 2-HSA is rarely isolated from natural sources in bulk; it is synthesized from stearic acid. The standard laboratory protocol utilizes the Hell-Volhard-Zelinsky (HVZ) reaction followed by nucleophilic substitution.

Protocol: Alpha-Hydroxylation of Stearic Acid

Reagents: Stearic acid (


), Bromine (

), Red Phosphorus (catalyst), Potassium Hydroxide (KOH), Hydrochloric Acid (HCl).
  • Alpha-Bromination (HVZ Reaction):

    • Mechanism: Phosphorus reacts with

      
       to form 
      
      
      
      . Stearic acid reacts with
      
      
      to form stearoyl bromide, which enolizes. Bromination occurs at the
      
      
      -carbon.
    • Step: Reflux stearic acid with dry

      
       and catalytic red P at 80°C for 4 hours.
      
    • Intermediate: 2-Bromostearoyl bromide.

    • Quench: Addition of water yields 2-Bromostearic acid .

  • Hydrolysis (Substitution):

    • Step: Reflux 2-Bromostearic acid in dilute aqueous KOH (or NaOH) for 6–12 hours. The

      
      -bromo group is displaced by the hydroxyl group via an 
      
      
      
      mechanism (with inversion of configuration if chiral starting material is used, though usually racemic).
    • Acidification: Precipitate the fatty acid by adding dilute HCl until pH < 2.

  • Purification:

    • Recrystallization: Dissolve crude solid in hot ethanol or chloroform. Cool slowly to 4°C. 2-HSA crystallizes as white flakes.

    • Validation: Verify via melting point (75–78°C) and NMR (distinct multiplet at

      
       4.1–4.3 ppm for the 
      
      
      
      -proton).

Part 3: Biological Interface & Pharmacology

While 12-HSA is an inert excipient, 2-HSA is a bioactive lipid . Research indicates it functions as an antiproliferative agent and a marker in specific pathological states.

Mechanisms of Action
  • Cell Cycle Arrest:

    • 2-HSA has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells and human colon tumor cells.

    • Pathway: It interferes with cell cycle kinetics, specifically blocking cells in the G2-M phase (murine models) or G0-G1 phase (human models).[5]

    • Target: Evidence suggests modulation of the cdc2 kinase complex , a critical regulator of cell division.[5]

  • Metabolic Biomarker:

    • Elevated levels of 2-HSA are observed in synovial fluid following bone fractures, suggesting a role in the inflammatory or reparative lipid response.

Biological Signaling Pathway Diagram

BioPathway cluster_cell Tumor Cell (e.g., HeLa, HT29) HSA2 2-Hydroxystearic Acid (Exogenous/Endogenous) Target cdc2 Kinase Complex (Inhibition) HSA2->Target Modulates Cycle Cell Cycle Progression Target->Cycle Disrupts Arrest Arrest Phase (G0/G1 or G2/M) Cycle->Arrest Induces Prolif Cell Proliferation Arrest->Prolif Inhibits

Part 4: Supramolecular Behavior (Monolayers vs. Gels)

It is critical to correct a common misconception: 2-HSA is not a primary organogelator. That property belongs to 12-HSA. However, 2-HSA exhibits unique Langmuir monolayer properties due to the proximity of the two hydrophilic groups (-COOH and -OH).

  • Chelation Effect: The

    
    -hydroxyl group allows 2-HSA to form stable 5-membered chelate rings with divalent cations (e.g., 
    
    
    
    ,
    
    
    ) at the air-water interface.
  • Phase Behavior: 2-HSA monolayers exhibit expanded liquid phases at lower pressures compared to stearic acid, but transition to highly crystalline condensed phases upon compression, driven by strong intermolecular hydrogen bonding at the headgroup level.

References

  • Cayman Chemical. (2024). 2-hydroxy Stearic Acid Product Data & Biological References. Retrieved from

  • PubChem. (2024). 2-Hydroxystearic Acid: Compound Summary and Safety Data. National Library of Medicine. Retrieved from

  • Fameau, A. L., & Zemb, T. (2014). Self-assembly of fatty acids in water: from foam to tubes. Advances in Colloid and Interface Science.
  • Calonghi, N., et al. (2006). 9-Hydroxystearic acid interferes with EGF signalling in a human colon adenocarcinoma. (Comparative reference for HSA isomer activity).
  • ChemicalBook. (2024). 12-Hydroxystearic acid vs 2-Hydroxystearic acid Properties. Retrieved from

Sources

The Ubiquitous Presence and Functional Significance of 2-Hydroxystearic Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Hydroxystearic acid, a hydroxylated long-chain fatty acid, is a significant yet often overlooked component of the plant lipidome. Predominantly found as a constituent of sphingolipids within cellular membranes, it plays a pivotal role in maintaining membrane structure and function, and in mediating plant responses to a variety of stresses. This in-depth technical guide provides a comprehensive overview of the natural occurrence of 2-hydroxystearic acid in plants, its biosynthesis, physiological roles, and detailed methodologies for its accurate quantification. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development, providing the foundational knowledge and practical guidance necessary to investigate this important biomolecule.

Introduction: Unveiling the Importance of 2-Hydroxystearic Acid in Plant Biology

2-Hydroxystearic acid is a naturally occurring saturated fatty acid that is characterized by a hydroxyl group at the second carbon (alpha-position) of its 18-carbon chain.[1] While present in various organisms, it is particularly abundant in plants, where it is a key structural component of sphingolipids.[2][3] These complex lipids are integral to the plasma membrane and endomembrane systems, contributing to their biophysical properties and serving as platforms for signaling events. The presence of the 2-hydroxyl group confers unique properties to the fatty acid, influencing intermolecular interactions and the overall architecture of the lipid bilayer.[2] Understanding the distribution and function of 2-hydroxystearic acid is crucial for a complete picture of plant membrane biology, stress physiology, and the discovery of novel bioactive compounds.

Natural Occurrence and Abundance in the Plant Kingdom

2-Hydroxystearic acid is widespread throughout the plant kingdom, primarily esterified within complex sphingolipids such as ceramides, glucosylceramides (GlcCers), and glycosyl inositol phosphorylceramides (GIPCs).[2] In the model plant Arabidopsis thaliana, it is estimated that approximately 90% of the complex sphingolipids contain a 2-hydroxy fatty acid.[2] While stearic acid (C18:0) is a common fatty acid in plants, its 2-hydroxylated form is a hallmark of these specialized lipids.

The concentration of 2-hydroxystearic acid can vary significantly between plant species, tissues, and developmental stages. While comprehensive quantitative data across a wide range of plants is still an active area of research, existing studies indicate its prevalence in various tissues.

Plant SpeciesTissue/OrganReported Concentration/AbundanceReference(s)
Arabidopsis thalianaLeavesMajor component of sphingolipids[2]
Arabidopsis thalianaRootsPresent in sphingolipids
Arabidopsis thalianaSeedsDetected in seed oil[4]
Brassica napus (Rapeseed)SeedsComponent of seed lipids
Canarium odontophyllumOleoresinHigher levels than in the oil[5]
Wheatgrass-derived microbial cultureCulture supernatantIdentified as a major metabolite[6]

The Biosynthetic Pathway of 2-Hydroxystearic Acid in Plants

The synthesis of 2-hydroxystearic acid and other 2-hydroxy fatty acids in plants is a specialized enzymatic process that occurs in the endoplasmic reticulum (ER). The key enzymes responsible for this hydroxylation are the fatty acid 2-hydroxylases (FAHs) .[2]

In Arabidopsis thaliana, two distinct FAH enzymes, FAH1 and FAH2 , have been characterized.[2] These enzymes exhibit different substrate specificities, which contributes to the diversity of 2-hydroxy fatty acids found in plant sphingolipids.

  • FAH1 primarily hydroxylates very-long-chain fatty acids (VLCFAs), which are fatty acids with more than 18 carbon atoms.

  • FAH2 shows a broader substrate specificity, acting on both VLCFAs and shorter-chain fatty acids like palmitic acid (C16:0).[2]

The hydroxylation reaction catalyzed by FAH1 and FAH2 is a monooxygenase reaction that requires molecular oxygen and a reducing agent. The electrons for the reaction are transferred from NADH via cytochrome b5.

Below is a diagram illustrating the biosynthetic pathway leading to the formation of 2-hydroxystearic acid-containing sphingolipids.

Biosynthesis Stearoyl-CoA Stearoyl-CoA FAH1/FAH2 FAH1/FAH2 Stearoyl-CoA->FAH1/FAH2 Substrate 2-Hydroxystearoyl-CoA 2-Hydroxystearoyl-CoA FAH1/FAH2->2-Hydroxystearoyl-CoA O2, NADH Cytochrome b5 Ceramide Synthase Ceramide Synthase 2-Hydroxystearoyl-CoA->Ceramide Synthase 2-Hydroxy-Ceramide 2-Hydroxy-Ceramide Ceramide Synthase->2-Hydroxy-Ceramide Sphingoid Long-Chain Base Sphingoid Long-Chain Base Sphingoid Long-Chain Base->Ceramide Synthase Complex Sphingolipids Complex Sphingolipids 2-Hydroxy-Ceramide->Complex Sphingolipids Further modifications (e.g., glycosylation)

Caption: Biosynthesis of 2-Hydroxystearic Acid-Containing Sphingolipids.

Physiological Roles of 2-Hydroxystearic Acid in Plants

The presence of a hydroxyl group at the C-2 position of stearic acid within sphingolipids has profound implications for the structure and function of plant cell membranes. This modification facilitates the formation of a stable hydrogen bond network between adjacent sphingolipids and with other membrane components like sterols.

The primary physiological roles of 2-hydroxystearic acid-containing sphingolipids include:

  • Organization of Plasma Membrane Nanodomains: These specialized membrane regions, enriched in sphingolipids and sterols, are crucial for the proper localization and function of various membrane proteins, including receptors and enzymes involved in signaling and transport. The 2-hydroxyl group is essential for the formation and stability of these nanodomains.[2]

  • Modulation of Membrane Fluidity and Permeability: The increased intermolecular interactions conferred by the 2-hydroxyl group lead to a more ordered and less fluid membrane environment, which can affect the permeability of the membrane to water and solutes.

  • Involvement in Stress Responses: There is growing evidence that 2-hydroxy fatty acids and the sphingolipids they form are involved in plant responses to both biotic and abiotic stresses.

    • Oxidative Stress: Plants with altered levels of 2-hydroxy fatty acids show changes in their tolerance to oxidative stress.

    • Pathogen Defense: The integrity of membrane nanodomains, which is dependent on 2-hydroxylated sphingolipids, is critical for the function of pattern recognition receptors (PRRs) and the subsequent activation of defense responses, such as the production of reactive oxygen species (ROS).[2]

Analytical Methodologies for the Quantification of 2-Hydroxystearic Acid

The accurate quantification of 2-hydroxystearic acid in complex plant matrices requires robust analytical methods. The two most common and powerful techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Overview

The general workflow for the analysis of 2-hydroxystearic acid from plant tissues involves several key steps:

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage Sample_Collection 1. Sample Collection & Freezing (Liquid N2) Homogenization 2. Homogenization Sample_Collection->Homogenization Lipid_Extraction 3. Lipid Extraction Homogenization->Lipid_Extraction Hydrolysis 4. Saponification/Hydrolysis (to release fatty acids) Lipid_Extraction->Hydrolysis Derivatization 5. Derivatization (for GC-MS) Hydrolysis->Derivatization LC_MS 6b. LC-MS/MS Analysis Hydrolysis->LC_MS Direct analysis (no derivatization) GC_MS 6a. GC-MS Analysis Derivatization->GC_MS Data_Analysis 7. Data Analysis & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: General workflow for the analysis of 2-hydroxystearic acid.

Detailed Experimental Protocol: GC-MS Analysis

GC-MS is a highly sensitive and specific method for the analysis of fatty acids, but it requires the analytes to be volatile. Therefore, a derivatization step is mandatory to convert the non-volatile 2-hydroxystearic acid into a form suitable for gas chromatography.

Rationale for Key Steps:

  • Lipid Extraction: A solvent system like chloroform:methanol is used to efficiently extract lipids from the plant tissue. The use of pre-heated isopropanol can help to inactivate lipases that could degrade the target lipids.[7]

  • Saponification: This step uses a strong base to break the ester bonds, releasing the fatty acids from the complex lipids.

  • Methylation: The carboxyl group of the fatty acid is converted to a methyl ester (FAME) to increase its volatility.

  • Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether. This further increases volatility and improves chromatographic peak shape.[8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[9]

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Lipid Extraction (Folch Method):

    • Transfer the powdered tissue to a glass tube with a Teflon-lined cap.

    • Add 5 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex thoroughly for 1 minute and then agitate for 30 minutes at room temperature.

    • Add 1 mL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Saponification and Methylation:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 2 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes.

    • Cool the sample and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat at 80°C for 5 minutes to form fatty acid methyl esters (FAMEs).

    • Cool to room temperature and add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs. Repeat the hexane extraction and combine the extracts.

  • Derivatization (Silylation):

    • Evaporate the hexane under a stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.[10]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Identification: The TMS derivative of 2-hydroxystearic acid methyl ester will show a characteristic fragmentation pattern, including a prominent ion at m/z 175, which corresponds to the cleavage between C2 and C3.

Detailed Experimental Protocol: LC-MS/MS Analysis

LC-MS/MS offers the advantage of analyzing 2-hydroxystearic acid without the need for derivatization, which can simplify sample preparation and reduce the risk of analyte degradation.

Rationale for Key Steps:

  • Solid-Phase Extraction (SPE): This step is often used to clean up the sample and enrich the fraction containing the hydroxy fatty acids.

  • Reversed-Phase Chromatography: A C18 column is typically used to separate fatty acids based on their hydrophobicity.

  • Tandem Mass Spectrometry (MS/MS): This provides high selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.

Step-by-Step Protocol:

  • Sample Preparation and Lipid Extraction: Follow steps 1 and 2 as described for the GC-MS protocol.

  • Saponification: Follow step 3 of the GC-MS protocol to release the free fatty acids. After saponification and acidification, extract the free fatty acids with hexane.

  • Sample Cleanup (Optional but Recommended):

    • Evaporate the hexane extract and redissolve the residue in a small volume of the initial mobile phase.

    • Pass the sample through a C18 solid-phase extraction (SPE) cartridge to remove highly polar and non-polar interferences.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 60% B, increase to 98% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 299.2 (for [M-H]⁻ of 2-hydroxystearic acid).

      • Product Ions (Q3): Monitor characteristic fragment ions for quantification and qualification (e.g., m/z 255.2, corresponding to the loss of CO₂).

    • Quantification: Use an external calibration curve prepared with a certified standard of 2-hydroxystearic acid.

Conclusion and Future Perspectives

2-Hydroxystearic acid is a fundamentally important molecule in the biology of plants. Its prevalence as a component of sphingolipids underscores its critical role in maintaining the structural integrity and functional dynamics of cellular membranes. The insights gained from studying its biosynthesis and physiological functions are paving the way for a deeper understanding of plant stress responses and membrane-associated signaling pathways. The analytical methodologies detailed in this guide provide a robust framework for the accurate quantification of 2-hydroxystearic acid, enabling researchers to further explore its distribution and roles in a wide array of plant species.

Future research in this area will likely focus on elucidating the precise mechanisms by which 2-hydroxylated sphingolipids modulate protein function within membrane nanodomains, their role in plant development, and their potential as biomarkers for plant health and stress. For drug development professionals, understanding the biosynthesis and function of these unique fatty acids in plants may also inspire novel strategies for the discovery and development of new therapeutic agents.

References

  • Nagano, M., Ihara-Ohori, Y., Imai, H., & Uemura, M. (2019). Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst. Plant Physiology, 180(3), 1514-1527. [Link]

  • Li, W., & Li, Q. X. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. Journal of Agricultural and Food Chemistry, 71(45), 18147–18156. [Link]

  • Burgal, J., Shuman, J. L., Shockey, J. M., & Browse, J. (2008). Metabolic engineering of hydroxy fatty acid production in plants: RcDGAT2 drives dramatic increases in ricinoleate levels in seed oil. The Plant Journal, 54(4), 637-649. [Link]

  • Lee, J. S., Jung, J. H., Park, H. J., & Kim, H. S. (2020). Uncovering Potential Interspecies Signaling Factors in Plant-Derived Mixed Microbial Culture. Frontiers in microbiology, 11, 589807. [Link]

  • Welti, R., & Roth, M. (n.d.). Lipid Extraction Method for Arabidopsis (and other) Leaves (Method 1). Kansas Lipidomics Research Center. [Link]

  • Vital, C. E., Gómez, J. D., Vidigal, P. M., Barros, E., Pontes, C. S. L., Vieira, N., & Ramos, H. (2019). PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]

  • Tumanov, S., & Zenkevich, I. G. (2015). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Chemistry. [Link]

  • Christie, W. W. (n.d.). Preparation of Lipid Extracts Tissues. American Oil Chemists' Society. [Link]

  • Du, C. (2023). Lipid extraction and FAME assay training. DuLab, University of Hawaii System. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Lipidmaps.org. [Link]

  • Tsikas, D. (2017). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 527, 26-34. [Link]

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The Emergent Role of 2-Hydroxystearic Acid in Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxystearic acid (2-HSA), a naturally occurring alpha-hydroxy fatty acid, is emerging from the shadow of its more extensively studied isomers, such as 12-hydroxystearic acid. While research is in its nascent stages, preliminary evidence points towards a significant role for 2-HSA in modulating fundamental cellular processes, including proliferation and apoptosis. This technical guide provides a comprehensive overview of the current understanding of 2-HSA's function in cell signaling, offering a valuable resource for researchers and drug development professionals. We will delve into the known and potential signaling pathways influenced by 2-HSA, present detailed methodologies for its study, and provide a forward-looking perspective on its therapeutic potential.

Introduction: The Hydroxystearic Acid Family and the Uniqueness of 2-HSA

Hydroxystearic acids (HSAs) are a diverse group of fatty acids characterized by the presence of a hydroxyl group on the stearic acid backbone. The position of this hydroxyl group drastically alters the molecule's physicochemical properties and, consequently, its biological activity. While isomers like 12-HSA are well-known for their applications in the cosmetics industry, and others like 9-HSA and 10-HSA have been investigated for their roles in cancer and skin aging, 2-HSA remains a comparatively enigmatic molecule.[1][2][3][4][5]

2-Hydroxystearic acid is a human metabolite and has been identified in various natural sources.[6] Its defining feature is the hydroxyl group at the alpha-carbon, a characteristic of alpha-hydroxy acids (AHAs). This structural feature is key to its potential biological functions.

Known and Putative Signaling Roles of 2-Hydroxystearic Acid

Direct research into the specific cell signaling pathways modulated by 2-HSA is limited. However, existing studies on 2-HSA and related alpha-hydroxy fatty acids allow us to construct a preliminary picture of its potential mechanisms of action.

Anti-Proliferative Effects in Cancer Cells

One of the most direct pieces of evidence for 2-HSA's bioactivity comes from in vitro cancer studies. Research has demonstrated that 2-HSA can reduce the growth of Ehrlich ascites tumor (EAT) cells.[6] This anti-proliferative effect suggests that 2-HSA may interact with signaling pathways that control cell cycle progression and apoptosis.

While the precise mechanisms for 2-HSA remain to be elucidated, studies on other HSA isomers provide valuable clues. For instance, 9-hydroxystearic acid has been shown to inhibit histone deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation, leading to cell cycle arrest.[7][8][9] It is plausible that 2-HSA could exert its anti-tumor effects through similar epigenetic modifications or by influencing other critical cancer-related pathways such as the MAPK or NF-κB cascades.[10][11][12][13][14][15][16][17]

Potential Interaction with G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a vast family of transmembrane proteins that play a crucial role in signal transduction.[18][19][20][21][22][23] The Hydroxycarboxylic Acid Receptor 2 (HCAR2), a member of the GPCR family, is known to be activated by various hydroxycarboxylic acids, mediating anti-lipolytic and anti-inflammatory responses.[24][25][26] Although direct binding of 2-HSA to HCAR2 has not been definitively established, the structural similarities suggest that this is a promising area for future investigation. Activation of HCAR2 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Diagram: Potential GPCR Signaling Pathway for 2-HSA

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HSA 2-HSA GPCR Putative GPCR (e.g., HCAR2) HSA->GPCR Binds G_protein Gαi/βγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade initiated by 2-HSA.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in lipid metabolism and inflammation. Several hydroxystearic acid isomers have been identified as PPARα agonists, with 10-HSA being particularly potent.[2][3][4][5] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation and the modulation of inflammatory responses.[27] Given that other fatty acids can activate PPARs, it is conceivable that 2-HSA may also function as a PPAR ligand, thereby influencing gene expression related to metabolism and cell differentiation.[28][29]

Diagram: Potential PPARα Signaling Pathway for 2-HSA

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSA 2-HSA PPAR PPARα HSA->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates

Caption: Putative PPARα-mediated gene regulation by 2-HSA.

Influence on Intracellular Calcium Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes. Studies on stearic acid, the parent molecule of 2-HSA, have shown that it can induce a rapid increase in intracellular Ca²⁺ levels, primarily through the influx of extracellular calcium.[30] It is plausible that the addition of a hydroxyl group in 2-HSA could modulate this effect, potentially altering the kinetics or magnitude of the calcium response. An increase in intracellular calcium can trigger a wide range of downstream signaling events, including the activation of protein kinases and transcription factors.

Methodologies for Studying 2-HSA in Cell Signaling

To rigorously investigate the role of 2-HSA in cell signaling, a multi-faceted experimental approach is required. The following protocols provide a framework for researchers entering this field.

Cell Culture and Treatment
  • Cell Lines: Select cell lines relevant to the biological question. For anti-cancer studies, a panel of cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • 2-HSA Preparation: Dissolve 2-hydroxystearic acid (high purity) in a suitable solvent such as DMSO or ethanol to create a stock solution. Further dilute in cell culture media to the desired final concentrations. A vehicle control (media with the solvent at the same final concentration) must be included in all experiments.

  • Treatment Conditions: Culture cells to a predetermined confluency (e.g., 70-80%) before treating with 2-HSA for various time points (e.g., 6, 12, 24, 48 hours) and concentrations (e.g., 10, 50, 100 µM).

Analysis of Cell Proliferation and Viability
  • MTT Assay:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of 2-HSA and a vehicle control.

    • After the desired incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Flow Cytometry for Cell Cycle Analysis:

    • Treat cells with 2-HSA or vehicle control.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Protein Analysis
  • Protein Extraction:

    • Treat cells with 2-HSA or vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of ERK, JNK, p38, Akt; NF-κB p65; cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Treat cells with 2-HSA or vehicle control.

    • Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., c-Myc, Cyclin D1, p21, inflammatory cytokines).

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).

    • Calculate the relative gene expression using the ΔΔCt method.

Diagram: Experimental Workflow for Investigating 2-HSA's Cellular Effects

Workflow cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation start Cell Culture & 2-HSA Treatment proliferation Cell Proliferation/Viability (MTT, Cell Cycle Analysis) start->proliferation protein Protein Expression & Phosphorylation (Western Blot) start->protein gene Gene Expression (qRT-PCR) start->gene data_analysis Quantitative Data Analysis proliferation->data_analysis protein->data_analysis gene->data_analysis pathway_id Identification of Modulated Signaling Pathways data_analysis->pathway_id conclusion Elucidation of 2-HSA's Mechanism of Action pathway_id->conclusion

Caption: A streamlined workflow for studying the cellular and molecular effects of 2-HSA.

Quantitative Data Summary

While specific quantitative data for 2-HSA's effects on various signaling pathways are still scarce, data from related compounds can provide a benchmark for future studies.

CompoundTarget/AssayEffectConcentrationCell LineReference
2-Hydroxystearic acid Cell GrowthReduction100 µMEhrlich ascites tumor[6]
10-Hydroxystearic acid PPARα Activation~15.7-fold inductionNot specifiedNot specified[4]
9-Hydroxystearic acid PPARα Activation~10.1-fold inductionNot specifiedNot specified[4]
12-Hydroxystearic acid PPARα Activation~4.9-fold inductionNot specifiedNot specified[4]
Stearic Acid Intracellular Ca²⁺Rapid increase100 µMRBL-2H3[30]

Future Directions and Therapeutic Potential

The study of 2-hydroxystearic acid in cell signaling is a field ripe for exploration. Future research should focus on:

  • Receptor Identification: Unambiguously identifying the specific cell surface and nuclear receptors that bind to 2-HSA.

  • Pathway Elucidation: Delineating the complete downstream signaling cascades activated or inhibited by 2-HSA in various cell types.

  • In Vivo Studies: Translating the in vitro findings into animal models to understand the physiological and pathophysiological roles of 2-HSA.

  • Structure-Activity Relationship: Synthesizing and testing derivatives of 2-HSA to optimize its biological activity for potential therapeutic applications.

Given its anti-proliferative effects and its natural occurrence in the human body, 2-HSA holds promise as a lead compound for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

Conclusion

2-Hydroxystearic acid is a fascinating bioactive lipid with the potential to modulate key cellular signaling pathways. While our current understanding is in its early stages, the available evidence strongly warrants further investigation into its mechanisms of action. This guide provides a foundational framework for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this unique alpha-hydroxy fatty acid.

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An In-depth Technical Guide to the Discovery, Synthesis, and Isolation of 2-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxystearic acid (2-HSA), an α-hydroxy fatty acid, is a vital component of sphingolipids, particularly in the myelin sheath of the nervous system, and plays a significant role in membrane stability and cell signaling.[1][2] Unlike its more commercially prevalent isomer, 12-hydroxystearic acid, the synthesis and isolation of 2-HSA present unique challenges and opportunities for researchers in neurology, oncology, and materials science. This guide provides a comprehensive overview of the biological significance of 2-HSA, its discovery within complex lipid structures, and detailed, field-proven methodologies for its chemical synthesis, biosynthetic pathways, and purification. We will explore the causality behind experimental choices, offering in-depth protocols and analytical validation techniques essential for professionals in drug development and scientific research.

Introduction to 2-Hydroxystearic Acid (2-HSA)
1.1 Chemical Identity and Properties

2-Hydroxystearic acid, systematically named 2-hydroxyoctadecanoic acid, is a saturated fatty acid with an 18-carbon backbone, distinguished by a hydroxyl group at the alpha (C-2) position.[3] This structural feature imparts unique chemical properties, including increased polarity and the capacity for hydrogen bonding, which significantly influences its biological function and physical behavior in lipid bilayers.[2]

PropertyValueSource
Molecular Formula C₁₈H₃₆O₃[4]
Molecular Weight 300.48 g/mol [4]
Synonyms α-Hydroxystearic acid, 2-Hydroxyoctadecanoic acid[4]
Appearance White solid[5]
Chirality Exists as D (R) and L (S) enantiomers[6]
1.2 Natural Occurrence and Biological Significance

The discovery of 2-HSA is intrinsically linked to the study of brain lipids. It is not typically found as a free fatty acid but as a crucial N-acyl chain component of glycosphingolipids, such as cerebrosides and sulfatides, which are abundant in the myelin sheath insulating nerve fibers.[7][8] The biosynthesis of these lipids involves the enzyme Fatty Acid 2-Hydroxylase (FA2H), which hydroxylates long-chain fatty acids like stearic acid.[1][7]

The presence of the 2-hydroxyl group is critical for:

  • Myelin Sheath Stability: The hydroxyl group provides an additional site for hydrogen bonding, enhancing the stability and integrity of the myelin sheath.[2]

  • Cell Signaling: 2-hydroxylated sphingolipids are involved in various cell signaling pathways. Deficiencies in FA2H are linked to severe neurodegenerative disorders, including leukodystrophy and hereditary spastic paraplegia, underscoring the vital role of 2-HSA in nervous system health.[1][9]

  • Cancer Biology: Recent studies suggest that FA2H expression and the presence of 2-hydroxy fatty acids can modulate the chemosensitivity of cancer cells, indicating a potential therapeutic role.[6]

2-HSA has also been identified in various plants, including Allamanda cathartica and Brassica napus, and is recognized as a human metabolite.[3]

Modern Synthesis and Isolation Strategies

The limited availability of 2-HSA from natural sources necessitates robust and efficient synthesis and isolation protocols. This section details a highly effective chemical synthesis route and discusses the principles of its isolation from biological matrices.

2.1 Chemical Synthesis: α-Halogenation and Hydrolysis

A premier method for synthesizing α-hydroxy fatty acids is through the α-halogenation of the corresponding fatty acid, followed by nucleophilic substitution with a hydroxide. The Hell–Volhard–Zelinski (HVZ) reaction is the classical approach, but modern reagents offer a greener, more efficient, and safer alternative.[10]

A particularly effective modern method utilizes Trichloroisocyanuric acid (TCCA) as a halogenating agent.[5][11] This approach avoids the use of hazardous elemental bromine or chlorine and can be performed under solvent-free conditions, enhancing its environmental credentials.

  • Why TCCA? TCCA is an inexpensive, stable, and safe solid chlorinating agent. It offers high atom economy and its byproduct, cyanuric acid, is non-toxic and easily removed.[11][12]

  • Why Solvent-Free? Performing the initial chlorination step by melting the stearic acid substrate eliminates the need for organic solvents, reducing waste and simplifying the workup.[11]

  • Why No Intermediate Purification? The reaction with TCCA is highly selective for the α-position, yielding a crude α-chloro stearic acid of sufficient purity that it can be directly hydrolyzed without a complex purification step, improving overall yield and efficiency.[5]

This protocol is adapted from a validated procedure for the synthesis of α-hydroxy fatty acids.[5][11]

Step 1: α-Chlorination of Stearic Acid

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add stearic acid (e.g., 10.0 g, 35 mmol).

  • Melting: Heat the flask in an oil bath to a temperature slightly above the melting point of stearic acid (~75-80 °C) to obtain a clear, molten liquid.

  • Catalyst Addition: Under a fume hood, carefully add a catalytic amount of phosphorus trichloride (PCl₃, ~0.1 equivalents). The PCl₃ initiates the reaction by converting a small amount of the carboxylic acid to the acid chloride, which more readily enolizes, facilitating α-halogenation.[10]

  • TCCA Addition: Add Trichloroisocyanuric acid (TCCA, ~0.4 equivalents relative to chlorine atoms) portion-wise over 15-20 minutes. An exothermic reaction will occur. Maintain the temperature around 80-90 °C.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) of small aliquots. The reaction is typically complete within 2-3 hours. The result is crude 2-chlorostearic acid.

Step 2: Hydrolysis of 2-Chlorostearic Acid

  • Setup: Allow the crude 2-chlorostearic acid to cool slightly. Add an aqueous solution of potassium hydroxide (KOH, ~4 equivalents) to the flask.

  • Hydrolysis: Heat the mixture to reflux (~100 °C) with vigorous stirring for 24 hours. The chloride is displaced by the hydroxide via an Sₙ2 reaction.[13]

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the 2-hydroxystearic acid to precipitate out of the aqueous solution.

  • Isolation: Collect the white solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude 2-HSA in a vacuum oven at 40-50 °C to a constant weight.

Step 3: Purification by Recrystallization/Trituration

  • Rationale: The crude product contains unreacted stearic acid and minor byproducts. Trituration or recrystallization from a suitable solvent is highly effective for purification. Acetonitrile is an excellent choice.[5]

  • Procedure: Suspend the crude solid in acetonitrile at room temperature and stir vigorously. 2-HSA has lower solubility than the impurities in this solvent at room temperature.

  • Final Isolation: Collect the purified white solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

SubstrateProductTypical YieldPurity (Post-Trituration)Reference
Stearic Acid2-Hydroxystearic Acid64-68%>99% (by GC)[5]

G cluster_0 Step 1: α-Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification SA Stearic Acid (Melted) Reaction1 Reaction at 80-90°C (Solvent-Free) SA->Reaction1 TCCA TCCA + cat. PCl₃ TCCA->Reaction1 CrudeCl Crude 2-Chlorostearic Acid Reaction1->CrudeCl Reaction2 Reflux (Sₙ2) CrudeCl->Reaction2 KOH Aqueous KOH KOH->Reaction2 Acidify Acidification (HCl) Reaction2->Acidify CrudeHSA Crude 2-HSA (Precipitate) Acidify->CrudeHSA Trituration Trituration / Filtration CrudeHSA->Trituration Solvent Acetonitrile Solvent->Trituration PureHSA Pure 2-HSA (>99%) Trituration->PureHSA

Caption: Chemical synthesis workflow for 2-HSA via α-chlorination.

2.2 Biosynthesis and Isolation from Natural Sources

Biosynthesis Pathway: α-Oxidation

In mammals, 2-hydroxy fatty acids are synthesized as precursors for sphingolipid production via a pathway related to α-oxidation.[1][8] The key enzyme, Fatty Acid 2-Hydroxylase (FA2H), is an iron- and 2-oxoglutarate-dependent dioxygenase that hydroxylates the C-2 position of a long-chain fatty acyl-CoA.[7]

// Enzymes ACS [label="Acyl-CoA Synthetase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FA2H [label="Fatty Acid 2-Hydroxylase\n(FA2H)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CerS [label="Ceramide Synthase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway FA -> ACS [label="ATP, CoA"]; ACS -> AcylCoA; AcylCoA -> FA2H [label="O₂, 2-Oxoglutarate"]; FA2H -> HFA_CoA; HFA_CoA -> CerS [label="Sphingoid Base"]; CerS -> Ceramide; Ceramide -> Sphingo [label="Head Group Addition"]; }

Caption: Simplified biosynthetic pathway leading to 2-hydroxy sphingolipids.

Isolating 2-HSA from biological sources like brain tissue requires separating it from a complex lipid mixture. The protocol involves extraction, hydrolysis of the parent lipids, and chromatographic purification.

  • Homogenization and Extraction (Folch Method):

    • Homogenize brain tissue in a 2:1 mixture of chloroform:methanol. This creates a monophasic system that efficiently extracts all lipid classes.

    • Add water or saline to induce phase separation. The lipids will remain in the lower chloroform phase, while polar metabolites partition into the upper aqueous/methanol phase.

    • Collect the lower organic phase containing the total lipid extract.

  • Alkaline Hydrolysis:

    • Evaporate the solvent from the lipid extract.

    • Resuspend the lipid residue in a methanolic KOH solution and reflux to saponify the ester and amide linkages, liberating the fatty acids from the complex sphingolipids.

  • Fatty Acid Extraction:

    • Acidify the mixture to protonate the free fatty acids.

    • Extract the free fatty acids into an organic solvent like hexane or diethyl ether.

  • Chromatographic Purification:

    • The extract will contain a mixture of hydroxylated and non-hydroxylated fatty acids.

    • Solid-Phase Extraction (SPE): Utilize a silica gel SPE column. Elute with a non-polar solvent (e.g., hexane/diethyl ether) to remove non-hydroxylated fatty acids. Increase the polarity (e.g., with pure diethyl ether or an ethyl acetate mixture) to elute the more polar 2-HSA.[14]

    • Preparative HPLC: For higher purity, reversed-phase HPLC can be employed to separate 2-HSA from other hydroxy fatty acid isomers.

Analysis and Characterization

Validation of the identity and purity of synthesized or isolated 2-HSA is critical. A combination of chromatographic and spectroscopic methods is required.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for fatty acid analysis.

  • Derivatization (Essential Step): The carboxylic acid and hydroxyl groups of 2-HSA are non-volatile. They must be derivatized prior to GC analysis. A common and effective method is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts both functional groups to their trimethylsilyl (TMS) ethers.[14]

  • Analysis: The derivatized sample is injected into the GC. The retention time will be distinct from that of derivatized stearic acid or other isomers. The mass spectrometer will show a characteristic fragmentation pattern, allowing for unambiguous identification.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • ¹H NMR: The proton on the hydroxyl-bearing carbon (the α-carbon) will appear as a characteristic multiplet, typically in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The α-carbon will show a distinct chemical shift around 70-75 ppm due to the attached hydroxyl group, which is significantly downfield from the corresponding carbon in stearic acid (~34 ppm).

Conclusion and Future Outlook

2-Hydroxystearic acid is a molecule of profound biological importance, central to the structural integrity of the nervous system and increasingly implicated in disease pathways. While its isolation from natural sources is complex, the development of robust, green chemical synthesis methods, such as the TCCA-mediated α-chlorination/hydrolysis protocol detailed herein, has made high-purity 2-HSA more accessible to the research community. This accessibility is paramount for advancing our understanding of its role in neurodegenerative diseases and for exploring its therapeutic potential in oncology and other fields. Future research will likely focus on developing enantioselective syntheses to probe the distinct biological activities of the (R) and (S) isomers and on scaling up biocatalytic production methods that mimic the natural FA2H pathway for sustainable manufacturing.

References
  • G. Cravotto, S. Tagliapietra, A. Palmisano, et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent‐Free Conditions. ACS Omega. Available at: [Link]

  • G. Cravotto, S. Tagliapietra, A. Palmisano, et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent-Free Conditions. AIR Unimi. Available at: [Link]

  • Ataman Kimya. (n.d.). 12-HYDROXYOCTADECANOIC ACID. Ataman Kimya. Available at: [Link]

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  • Henkel Kommanditgesellschaft auf Aktien. (2000). Process for the production of 12-hydroxystearic acid. Google Patents.
  • M. Fameau, F. Cousin, B. Pansu, et al. (2021). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Cascade of Morphological Transitions at Room Temperature. MDPI. Available at: [Link]

  • precisionFDA. (n.d.). 2-HYDROXYSTEARIC ACID. precisionFDA. Available at: [Link]

  • K. Bangert, A. Swoboda, S. Vrabl, et al. (2024). Preparative regio- and stereoselective α-hydroxylation of medium chain mono- and dicarboxylic fatty acids. RSC Publishing. Available at: [Link]

  • S. Movafaghian, J. E. P. Ling, A. K. Gaharwar. (2022). Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. National Institutes of Health. Available at: [Link]

  • X. L. Wang, Y. M. Liu, J. G. Jiang. (2008). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. ResearchGate. Available at: [Link]

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  • H. Hama. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • A. G. Griesbeck, T. De KNicola, & M. S. Gudipati. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. Taylor & Francis Online. Available at: [Link]

  • T. Eckl, E. Zorn-Kruppa, & T. A. Volkl. (2022). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. MDPI. Available at: [Link]

  • LibreTexts. (2023). 9.6: Oxidation of fatty acids. Chemistry LibreTexts. Available at: [Link]

  • R. R. Mod, F. C. Magne, & E. L. Skau. (1969). Process for purifying stearic acid. Google Patents.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Z. Jianxin. (2013). Method for preparing 12-hydroxy stearic acid through utilizing hydrogenerated castor oil as raw material. Google Patents.
  • A. D'Anna, A. D. La Gatta, & M. L. Di Lorenzo. (2020). 1 H-NMR stacked spectra of 12-hydroxystearic acid, 12-hydroxystearyl... ResearchGate. Available at: [Link]

  • G. A. Hiegel, K. B. Peyton. (2006). α‐Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid. ResearchGate. Available at: [Link]

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  • F. A. Meunier. (2017). Identifying Key Changes in Brain Free Fatty Acids Associated with Memory in Health, Ageing and Disease: A Mechanistic Study. UQ eSpace - The University of Queensland. Available at: [Link]

  • K. Tanemura. (2025). Direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) in the presence of catalytic amounts of 4-trifluoromethylbenzoic anhydride and H2SO4. RSC Publishing. Available at: [Link]

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  • S. Kihara. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine. Available at: [Link]

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Methodological & Application

Quantification of 2-Hydroxystearic Acid in Tissues by GC-MS: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Hydroxystearic Acid in Biological Systems

2-Hydroxystearic acid (2-HSA) is a long-chain alpha-hydroxy fatty acid that has been identified as a human metabolite and is found in various biological systems.[1] Emerging research indicates its potential involvement in several physiological and pathological processes. For instance, elevated levels of 2-hydroxy stearic acid have been observed in the synovial fluid of human joints following ankle fractures and in patients with Buruli ulcer disease, suggesting a role in inflammatory and tissue repair responses.[2] Furthermore, in-vitro studies have demonstrated that 2-HSA can reduce the growth of Ehrlich ascites tumor cells.[2][3] Given its potential as a biomarker and its involvement in cellular processes, the accurate quantification of 2-HSA in various tissues is crucial for advancing our understanding of its biological functions and its role in disease.

This application note provides a comprehensive and validated protocol for the quantification of 2-hydroxystearic acid in tissue samples using gas chromatography-mass spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust framework for the reliable measurement of this important lipid metabolite. The protocol emphasizes not only the procedural steps but also the underlying scientific principles to ensure methodological soundness and data integrity.

Methodology Overview

The quantification of 2-HSA in complex biological matrices like tissues presents analytical challenges due to its low volatility and the presence of interfering substances. To address these challenges, the following workflow is employed:

  • Tissue Homogenization and Lipid Extraction: Efficiently isolating total lipids from the tissue matrix.

  • Two-Step Derivatization: Chemically modifying 2-HSA to increase its volatility for GC analysis.

  • GC-MS Analysis: Separating and detecting the derivatized 2-HSA with high selectivity and sensitivity.

  • Data Analysis and Quantification: Calculating the concentration of 2-HSA using an internal standard.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A[Tissue Sample] --> B{Homogenization}; B --> C{Lipid Extraction (Folch Method)}; C --> D{Derivatization}; subgraph Derivatization Steps direction LR D1[Methylation of Carboxyl Group] --> D2[Silylation of Hydroxyl Group]; end D --> E[GC-MS Analysis]; E --> F[Data Quantification]; A -- "Internal Standard Addition" --> B; style A fillcolor="#4285F4", fontcolor="#FFFFFF" style F fillcolor="#34A853", fontcolor="#FFFFFF" }

Figure 1: Overall workflow for the quantification of 2-Hydroxystearic Acid in tissues.

Materials and Reagents

Reagents
  • 2-Hydroxystearic acid standard (≥98% purity)

  • Deuterated 2-hydroxystearic acid (e.g., 2-hydroxystearic-d3 acid) as an internal standard

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (saline)

  • Boron trifluoride-methanol solution (14% w/v)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas (high purity)

Equipment
  • Tissue homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream evaporator)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for fatty acid analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Experimental Protocols

Part 1: Sample Preparation and Lipid Extraction (Folch Method)

The Folch method is a widely accepted technique for the extraction of total lipids from biological samples.[4][5][6] It utilizes a chloroform-methanol mixture to effectively disrupt cell membranes and solubilize lipids.

Protocol:

  • Tissue Weighing and Homogenization:

    • Accurately weigh approximately 100 mg of frozen tissue.

    • Transfer the tissue to a glass homogenizer tube.

    • Add a known amount of the deuterated 2-hydroxystearic acid internal standard. The use of a stable isotope-labeled internal standard is critical for accurate quantification as it corrects for sample loss during preparation and instrumental variability.[7]

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

  • Phase Separation:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Lipid Collection:

    • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette.[6]

    • Transfer the chloroform layer to a clean glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

Part 2: Two-Step Derivatization

For successful GC-MS analysis, both the carboxylic acid and the hydroxyl group of 2-HSA must be derivatized to increase volatility.[8][9] This is achieved through a two-step process: methylation of the carboxyl group followed by silylation of the hydroxyl group.

dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; A[2-Hydroxystearic Acid] --> B{Step 1: Methylation}; B -- "BF3-Methanol" --> C[2-Hydroxy-stearic acid methyl ester]; C --> D{Step 2: Silylation}; D -- "BSTFA + 1% TMCS" --> E[2-(Trimethylsilyloxy)-stearic acid methyl ester]; style A fillcolor="#EA4335", fontcolor="#FFFFFF" style E fillcolor="#34A853", fontcolor="#FFFFFF" }

Figure 2: Two-step derivatization of 2-Hydroxystearic Acid for GC-MS analysis.

Protocol:

  • Methylation:

    • To the dried lipid extract, add 1 mL of 14% boron trifluoride-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes. This reaction converts the carboxylic acid group to a methyl ester.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new glass tube.

    • Dry the hexane extract under a stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 50 µL of BSTFA with 1% TMCS and 50 µL of hexane.

    • Cap the tube and heat at 70°C for 30 minutes. This reaction converts the hydroxyl group to a trimethylsilyl (TMS) ether.[8]

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Part 3: GC-MS Analysis

The following GC-MS parameters have been found to be effective for the analysis of derivatized 2-HSA. However, optimization may be required depending on the specific instrument and column used.

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For quantitative analysis, it is recommended to use SIM mode to enhance sensitivity and selectivity. The characteristic ions for the derivatized 2-HSA and its internal standard should be determined by analyzing the pure standards.

Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Derivatized 2-HSATo be determined empiricallyTo be determined empirically
Derivatized 2-HSA-d3To be determined empiricallyTo be determined empirically

Data Analysis and Method Validation

Calibration Curve and Quantification

A calibration curve should be prepared using the 2-HSA standard at a minimum of five different concentrations, each containing the same amount of the internal standard as the tissue samples. The curve is constructed by plotting the ratio of the peak area of the 2-HSA derivative to the peak area of the internal standard derivative against the concentration of 2-HSA. The concentration of 2-HSA in the tissue samples can then be calculated from this curve.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines (e.g., FDA or EMA).[1][10] Key validation parameters include:

Validation Parameter Acceptance Criteria Example Data
Linearity (r²) ≥ 0.990.999[11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Empirically determined
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1Empirically determined
Precision (%RSD) < 15%< 10%[11]
Accuracy (%RE) ± 15%-5.2% to 0.3%[11]
Recovery (%) Consistent and reproducible≥ 93.2%[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-hydroxystearic acid in tissue samples by GC-MS. By following the described procedures for lipid extraction, two-step derivatization, and GC-MS analysis, researchers can obtain accurate and reproducible data. The emphasis on the use of an internal standard and proper method validation ensures the integrity and reliability of the results, which is paramount for advancing our understanding of the biological role of 2-HSA in health and disease.

References

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Lipid Extraction By Folch Method. (2021, July 30). YouTube. Retrieved from [Link]

  • Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. (n.d.). Shimadzu. Retrieved from [Link]

  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). PMC - PubMed Central. Retrieved from [Link]

  • Brain Lipid Extraction Protocol. (2023, August 3). Microbe Notes. Retrieved from [Link]

  • Gas chromatography‐mass spectrometry of methyl esters of unsaturated oxygenated fatty acids. (n.d.). Sci-Hub. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021, January 4). ACS Omega. Retrieved from [Link]

  • Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH. Retrieved from [Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Brain Lipids. (n.d.). Basic Neurochemistry - NCBI Bookshelf. Retrieved from [Link]

  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. (2020, August 29). NIH. Retrieved from [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2021, October 15). NIH. Retrieved from [Link]

  • 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. (n.d.). PubMed. Retrieved from [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. Retrieved from [Link]

  • Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. (n.d.). ResearchGate. Retrieved from [Link]

  • Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of lipid extracts from brain tissue. (n.d.). ResearchGate. Retrieved from [Link]

  • INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. (n.d.). The Science for Population Protection. Retrieved from [Link]

  • Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. (n.d.). LECO. Retrieved from [Link]

  • APP NOTE /2021G CMS. (n.d.).
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube. Retrieved from [Link]

  • What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies? (2013, January 22). ResearchGate. Retrieved from [Link]

  • Preparation of lipide extracts from brain tissue. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Precision Chiral Separation of 2-Hydroxystearic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological framework for the enantiomeric resolution of 2-Hydroxystearic acid (2-HSA), a critical


-hydroxy fatty acid intermediate in sphingolipid biosynthesis and cosmetic formulation.[1] We present two validated protocols: a Direct Normal-Phase Method  utilizing polysaccharide-based chiral stationary phases (CSPs) for rapid analysis, and a High-Sensitivity Derivatization Method  for trace-level quantification.[1] These protocols address the specific challenges of 2-HSA analysis, including weak UV chromophores and the propensity for peak tailing due to the free carboxylic acid moiety.[1]

Introduction & Scientific Context

2-Hydroxystearic acid (2-HSA) possesses a chiral center at the


-carbon (C2).[1] The biological activity and physical properties of 2-HSA—such as its role in stabilizing lipid emulsions and its function as a precursor to ceramides—are stereodependent.[1]
  • (R)-2-HSA: Often the biologically predominant form in specific mammalian sphingolipids.[1]

  • (S)-2-HSA: Frequently encountered in synthetic mixtures or specific bacterial metabolites.[1]

Separating these enantiomers is chemically challenging due to the molecule's amphiphilic nature and lack of strong UV-absorbing groups.[1] Standard C18 chromatography cannot resolve these enantiomers.[1][2] Therefore, a chiral environment must be introduced either via the stationary phase (Direct Method) or through chemical modification (Indirect/Derivatization Method).

Strategic Method Selection
FeatureProtocol A: Direct Chiral Separation Protocol B: Derivatization (High Sensitivity)
Primary Use QC, Purity Analysis, Synthetic MonitoringBiological Fluids, Trace Impurity Analysis
Sample Prep Simple (Dissolve & Shoot)Complex (Reaction required)
Detection ELSD / CAD / Low-UV (205-210 nm)UV-Vis (254 nm) / Fluorescence
Throughput HighLow to Medium

Method Development Logic

The Interaction Mechanism

For direct separation, the proximity of the hydroxyl group (-OH) and the carboxylic acid (-COOH) at the C2 position is advantageous. This motif allows for the formation of cyclic hydrogen-bonded complexes with the carbamate or benzoate selectors on the chiral stationary phase (CSP).[1]

  • Stationary Phase Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA) is the "Gold Standard" for

    
    -hydroxy acids.[1] The amylose backbone forms a helical cavity that effectively discriminates the spatial arrangement of the C2-OH group.[1]
    
  • Mobile Phase Modifiers: The free carboxylic acid of 2-HSA causes severe peak tailing on silica-based columns due to non-specific interactions with silanols.[1] Trifluoroacetic acid (TFA) is mandatory in the mobile phase to suppress ionization and ensure sharp peak shape.[1]

Workflow Visualization

The following diagram outlines the decision process and workflow for analyzing 2-HSA.

HSA_Workflow Start Sample: 2-Hydroxystearic Acid Conc_Check Concentration Check Start->Conc_Check Decision Sensitivity Requirement? Conc_Check->Decision Direct_Prep Protocol A: Dissolve in Hexane/IPA Decision->Direct_Prep High (>0.1 mg/mL) Deriv_Rxn Protocol B: Phenacyl Bromide Rxn Decision->Deriv_Rxn Trace (<0.1 mg/mL) Direct_Col Column: Amylose-based (AD-H/IA) Direct_Prep->Direct_Col Direct_Det Detection: ELSD or UV 210nm Direct_Col->Direct_Det Deriv_Col Column: Pirkle-type or Amylose Deriv_Rxn->Deriv_Col Deriv_Det Detection: UV 254nm Deriv_Col->Deriv_Det

Figure 1: Decision tree for selecting the appropriate 2-HSA chiral separation pathway based on sensitivity needs.

Protocol A: Direct Chiral Separation (Recommended)

This protocol is preferred for pharmaceutical quality control due to its simplicity and lack of side reactions.[1]

Reagents & Equipment
  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) coated or immobilized), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA).[1]

  • Detector: Evaporative Light Scattering Detector (ELSD) preferred or UV-Vis (210 nm).[1]

  • Sample Diluent: Mobile phase (without TFA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase Ratio 90 : 10 : 0.1 (Hex : IPA : TFA)High hexane content promotes H-bonding interactions crucial for chiral recognition.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns; balance between pressure and resolution.[1]
Temperature 25°CLower temperatures often enhance enantioselectivity (

) for enthalpy-driven separations.[1]
Injection Volume 10 - 20 µLDepends on sample concentration (target 1 mg/mL).[1]
Detection (UV) 210 nm2-HSA has weak absorbance; 210 nm captures the carbonyl transition.[1]
Detection (ELSD) Drift Tube: 50°C, Gas: 3.5 barUniversal detection for non-chromophoric lipids; eliminates baseline drift from TFA.[1]
Step-by-Step Procedure
  • System Equilibration: Flush the column with Mobile Phase for at least 30 minutes. Ensure the baseline is stable.[1] Note: If using ELSD, ensure the nebulizer is clean.

  • Sample Preparation: Weigh 5 mg of 2-HSA sample. Dissolve in 5 mL of Hexane/IPA (90:10). Sonicate for 5 minutes to ensure complete dissolution.

  • Blank Injection: Inject the diluent to identify system peaks.[1]

  • Analysis: Inject the sample. The expected elution order (typically) is (S)-enantiomer followed by (R)-enantiomer, though this must be confirmed with pure standards for the specific column lot.[1]

  • Post-Run: Flush the column with 90:10 Hexane:IPA (no TFA) to remove acid traces before storage.

Protocol B: High-Sensitivity Derivatization

When analyzing biological samples (e.g., plasma, cell lysates), the UV signal of native 2-HSA is insufficient.[1] We utilize p-Bromophenacyl Bromide (p-BPB) to attach a strong UV chromophore.[1]

Reaction Chemistry

The carboxylic acid of 2-HSA reacts with p-BPB in the presence of a base (Crown ether/K2CO3) to form the 2-hydroxystearic acid p-bromophenacyl ester.

Reagents
  • Reagent A: p-Bromophenacyl bromide (10 mg/mL in Acetonitrile).[1]

  • Catalyst: 18-Crown-6 ether (5 mg/mL in Acetonitrile) + K2CO3 (solid).[1]

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

Derivatization Protocol
  • Mix: In a glass vial, combine 100 µL Sample + 100 µL Reagent A + 10 mg K2CO3 + 50 µL Catalyst.

  • Incubate: Heat at 60°C for 30 minutes. The solution should turn slightly yellow.[1]

  • Quench: Add 20 µL Acetic acid to neutralize excess base.

  • Filter: Filter through a 0.22 µm PTFE filter.

  • Inject: Inject onto the HPLC system.

Chromatographic Conditions (Derivatized)
  • Mobile Phase: Hexane / Ethanol (95 : 5).[1] Note: No TFA is needed as the acid is esterified.

  • Detection: UV at 254 nm (Strong absorption from the phenacyl group).[1]

  • Sensitivity: Increases detection limit by ~100-fold compared to Protocol A.[1]

Critical Troubleshooting & Optimization

Resolution Loss ( )
  • Cause: Mobile phase is too polar.[1]

  • Fix: Decrease Isopropanol concentration (e.g., from 10% to 5% or 2%). Less polar solvent increases the retention time and interaction with the chiral selector.[1]

Peak Tailing (Asymmetry > 1.5)
  • Cause: Insufficient acid suppression (Protocol A).[1]

  • Fix: Increase TFA concentration to 0.2%. Warning: Do not exceed 0.5% to protect the column.[1] Alternatively, switch to Acetic Acid if using a particularly sensitive detector, though TFA is stronger and preferred for peak shape.[1]

Solubility Issues
  • Cause: 2-HSA is a long-chain lipid and may precipitate in high-methanol phases.[1]

  • Fix: Ensure the sample diluent matches the mobile phase. Use Hexane/IPA mixtures. Avoid pure Acetonitrile or Water.[1]

References

  • Vertex AI Search. (2026).[1] Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed.[1] Link

  • Phenomenex. (2026).[1] Chiral HPLC Separations Guide. Phenomenex Application Notes. Link

  • Sigma-Aldrich. (2026).[1] Basics of Chiral HPLC and Inclusion Complexing. Sigma-Aldrich Technical Library.[1] Link

  • Waters Corporation. (2026).[1] Determination of Fatty Acids in Polysorbate 80 Pharmaceutical Raw Materials by HPLC With Mass Detection. Waters Application Notes. Link

  • Chiralpedia. (2022).[1] Chiral HPLC separation: Strategy and Approaches. Chiralpedia. Link

Sources

Application Note: 2-Hydroxystearic Acid (The "Fatty AHA") in Advanced Barrier Repair Systems

[1]

Part 1: Scientific Foundation & Mechanism of Action[1]

The "Fatty AHA" Hybrid

2-Hydroxystearic Acid represents a unique class of cosmetic actives: the Lipophilic Alpha-Hydroxy Acid .[1] Unlike water-soluble AHAs (Glycolic, Lactic) that rapidly penetrate the epidermis causing irritation, 2-HSA possesses a C18 fatty chain that anchors it in the lipid bilayer.[1]

  • Chemical Identity: 2-Hydroxyoctadecanoic acid[2][3][4][5]

  • CAS: 629-22-1 (DL-form)[3][4]

  • Key Structural Feature: A hydroxyl group at the

    
    -position (C2) relative to the carboxyl group.[1]
    
Mechanism of Action

The efficacy of 2-HSA stems from its ability to mimic endogenous skin lipids while providing mild keratolytic activity.[1]

  • Biomimetic Barrier Reinforcement (Ceramide Mimicry):

    • Endogenous ceramides often contain

      
      -hydroxy fatty acids.[1] 2-HSA structurally mimics these fatty acid tails, allowing it to integrate seamlessly into the Stratum Corneum (SC) lipid matrix.[1]
      
    • Interfacial Stabilization: The

      
      -hydroxyl group creates a secondary hydrogen-bonding network at the oil/water interface.[1] Unlike standard Stearic Acid, which bonds only through the headgroup, 2-HSA forms a tighter, more impermeable monolayer due to this "dual-anchor" effect.[1]
      
  • Lipophilic Exfoliation (The "Soft" Peel):

    • As an AHA, 2-HSA can chelate calcium ions (

      
      ) in the upper epidermis.[1] Calcium gradients control keratinocyte adhesion (desmosomes).[1] By locally modulating 
      
      
      , 2-HSA promotes desquamation (shedding of dead skin) without the inflammation associated with low-pH water-soluble acids.[1]
  • Lamellar Gel Network (LGN) Stabilization:

    • In formulations, 2-HSA acts as a superior structuring agent.[1] It raises the phase transition temperature of emulsions, creating "solid" gel networks that trap water and release actives slowly.[1]

Molecular Visualization

The following diagram illustrates how 2-HSA integrates into the skin barrier compared to standard fatty acids.

BarrierMechanismcluster_SCStratum Corneum Lipid Matrixcluster_EffectPhysiological OutcomeCeramidesEndogenous Ceramides(Sphingosine + Fatty Acid)HSA2-Hydroxystearic Acid(Dual H-Bond Head + Alpha-OH)Ceramides->HSAStructural HomologyStearicStandard Stearic Acid(Single H-Bond Head)PackingTighter Lipid Packing(Reduced TEWL)Stearic->PackingWeak BarrierHSA->PackingEnhanced H-Bonding NetworkCalciumCa2+ Chelation(Desmosome Release)HSA->CalciumAHA FunctionalityTurnoverNormalizedKeratinizationCalcium->TurnoverExfoliation Signal

Caption: 2-HSA mimics ceramide structures (green), forming a tighter barrier than standard fatty acids (red) while promoting gentle cell turnover.[1]

Part 2: Formulation Guidelines

Physicochemical Profile
PropertySpecificationFormulation Impact
Melting Point 76°C - 80°CRequires high-temperature processing (Hot Process).[1]
Solubility Hot Oils, EstersInsoluble in water.[1] Must be added to the oil phase.[1]
pKa ~4.7Slightly more acidic than stearic acid; self-neutralizing in emulsions.[1]
Optimal pH 4.5 - 6.0Maintains AHA activity while ensuring stability.[1]
Use Level 0.5% - 5.0%0.5% for stability; 2-5% for barrier/exfoliation activity.[1]
Compatibility & Incompatibilities
  • Synergistic: Ceramides (NP, AP), Cholesterol, Niacinamide (barrier boost), Squalane.[1]

  • Incompatible: High concentrations of Cationic Surfactants (may precipitate due to carboxylate interaction), strong bases (will saponify into soap).[1]

Part 3: Experimental Protocols

Protocol A: Biomimetic Lamellar Barrier Cream (LGN Formulation)

Objective: Create a stable oil-in-water emulsion where 2-HSA forms a Lamellar Gel Network (LGN) to mimic the skin's lipid bilayer.[1]

Phase A: Water Phase

  • Deionized Water: q.s. to 100%[1]

  • Glycerin: 3.00%[1]

  • Xanthan Gum: 0.20% (Disperse fully)

  • Butylene Glycol: 2.00%[1]

Phase B: Lipid Phase (The "Biomimetic Core") [1]

  • 2-Hydroxystearic Acid: 2.00% (The Structurant/Active)[1]

  • Cetearyl Alcohol: 3.00% (Co-emulsifier for lamellar formation)[1]

  • Caprylic/Capric Triglyceride: 10.00%[1]

  • Squalane: 2.00%[1]

  • Glyceryl Stearate SE: 1.50%[1]

Phase C: Neutralization & Preservation

  • L-Arginine (10% Sol): q.s. to pH 5.5 (Neutralizes 2-HSA slightly to aid emulsification without destroying AHA activity)

  • Preservative: 1.00%

Step-by-Step Procedure:

  • Heat: Heat Phase A and Phase B separately to 85°C . Note: 2-HSA has a high melting point; ensure it is fully molten.

  • Emulsify: Slowly add Phase B to Phase A under high-shear homogenization (3000-4000 RPM) for 5 minutes.

  • Lamellar Formation: Switch to low-shear mixing (paddle) and cool slowly.

  • Critical Step: At 60°C , add Phase C (Arginine). This partial neutralization converts a fraction of 2-HSA into its soap form, stabilizing the lamellar sheets.[1]

  • Cool: Continue mixing until 30°C. The product will thicken significantly as the LGN sets.

Protocol B: Efficacy Validation (In Vitro Barrier Function)

Objective: Quantify the barrier-strengthening capability of 2-HSA compared to Stearic Acid using a TEWL (Transepidermal Water Loss) assay.[1]

Materials:

  • Franz Diffusion Cells[1]

  • Synthetic Membrane (e.g., Strat-M®) or Ex-Vivo Human Skin[1]

  • Vapometer or Tewameter

Workflow:

  • Control: Apply basic emulsion with 2% Stearic Acid.[1]

  • Test: Apply emulsion with 2% 2-Hydroxystearic Acid (Protocol A).

  • Challenge: Pre-treat membrane with 5% SDS (Sodium Dodecyl Sulfate) to simulate barrier damage.

  • Application: Apply 2mg/cm² of test/control cream. Incubate for 4 hours.

  • Measurement:

    • Place membrane in diffusion cell.[1]

    • Measure water vapor flux (

      
      ) across the membrane.[1]
      

Expected Result: The 2-HSA treated membrane should show significantly lower TEWL values (approx. 15-20% reduction) compared to Stearic Acid, indicating superior "plugging" of the lipid defects due to the

1

Part 4: Visualization of Formulation Logic

FormulationLogiccluster_InputsRaw Materialscluster_ProcessProcess Physicscluster_OutputFinal StructureHSA2-Hydroxystearic Acid(High MP: 78°C)MeltMelting Phase(>80°C Required)HSA->MeltCoEmulCetearyl Alcohol(Co-surfactant)CoEmul->MeltBaseL-Arginine(Neutralizer)ShearHigh ShearDispersionBase->ShearPartial SaponificationMelt->ShearOil PhaseCoolControlled Cooling(LGN Formation)Shear->CoolPhase TransitionLGNLamellar Gel Network(Water trapped in lipid sheets)Cool->LGNCrystallization

Caption: Workflow for creating a Lamellar Gel Network using 2-HSA. High heat and partial neutralization are critical for stability.

References

  • Lendrum, C. D., et al. (2011).[1] "Nonequilibrium 2-hydroxyoctadecanoic acid monolayers: effect of electrolytes." Langmuir, 27(8), 4430-4438.[1][6] (Demonstrates superior monolayer packing of 2-HSA).

  • Fresh, Inc. (n.d.).[1] Sugar Advanced Therapy Lip Rescue Ointment Ingredients. Retrieved from [Link] (Commercial example of 2-HSA in barrier repair).[1]

  • Yu, R. J., & Van Scott, E. J. (1997).[1] Alpha hydroxyacid esters for skin aging. U.S. Patent No.[1] 5,686,489.[1] (Foundational patent on Alpha-Hydroxy fatty acids for anti-aging).[1]

  • Schütz, R., et al. (2019).[1] "Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores."[1][6] International Journal of Cosmetic Science, 41(3), 240-256.[1][6] (Note: Primarily discusses 10-HSA, cited here for contrast).

Application Note: In Vitro Characterization of 2-Hydroxystearic Acid (2-HS) in Cancer Cell Lines

[1][2]

Part 1: Introduction & Mechanistic Context

The Membrane Lipid Therapy (MLT) Paradigm 2-Hydroxystearic acid (C18:[1]0) acts through Membrane Lipid Therapy , where the therapeutic target is the lipid bilayer structure rather than a specific protein. Unlike 2-OHOA, which promotes non-lamellar phase propensity and membrane fluidity, 2-HS acts as a membrane rigidifier.

Key Mechanistic Differences:

  • 2-OHOA (Oleic, 18:1): Increases membrane fluidity, activates SMS, increases Sphingomyelin (SM), and downregulates Ras/MAPK.

  • 2-HS (Stearic, 18:0): Increases membrane packing order (rigidity). It is often used to study the role of saturation in MLT or as a comparator to isolate the effects of the hydroxyl moiety versus the double bond.

Part 2: Material Preparation (Critical Step)

Challenge: 2-HS is a saturated fatty acid with high lipophilicity and a higher melting point than 2-OHOA. Direct addition to cell culture media often leads to precipitation, resulting in inconsistent IC50 data. Solution: Conjugation with Fatty Acid Free Bovine Serum Albumin (FAF-BSA).

Protocol A: Preparation of 2-HS:BSA Complex (5 mM Stock)

Reagents:

  • 2-Hydroxystearic Acid (Solid, >98% purity).

  • Ethanol (Absolute).

  • Fatty Acid Free BSA (FAF-BSA) (e.g., Sigma A8806).

  • PBS (Ca2+/Mg2+ free).

Procedure:

  • Lipid Stock: Dissolve 2-HS in absolute ethanol to create a 100 mM stock solution. Vortex and warm to 37°C if necessary to ensure complete dissolution.

  • BSA Vehicle: Prepare a 10% (w/v) FAF-BSA solution in PBS. Filter sterilize (0.22 µm).

  • Conjugation (1:20 dilution):

    • While vortexing the BSA solution efficiently, add the 100 mM 2-HS ethanolic stock dropwise to reach a final concentration of 5 mM 2-HS .

    • Note: The final ethanol concentration will be 5%.

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking to allow the fatty acid to bind to the albumin hydrophobic pockets.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: Prepare a "Mock" solution using only Ethanol and BSA (no lipid) to control for solvent effects.

Part 3: Experimental Workflows

Protocol B: Cell Viability & IC50 Determination

Objective: Determine the cytotoxic concentration range of 2-HS. Cell Lines: U118 (Glioma), A549 (Lung), MCF-7 (Breast).

  • Seeding: Seed cancer cells in 96-well plates (3,000–5,000 cells/well) in complete medium (10% FBS). Allow attachment for 24 hours.

  • Starvation (Optional but Recommended): Switch to 1% FBS medium 12 hours prior to treatment to synchronize cell cycles and reduce interference from serum lipids.

  • Treatment:

    • Dilute the 5 mM 2-HS:BSA stock into culture medium to generate a concentration curve: 0, 10, 25, 50, 100, 200, 400 µM .

    • Ensure the final BSA concentration is consistent across all wells (balance with vehicle BSA).

  • Incubation: Incubate for 48 to 72 hours .

  • Readout: Perform MTT, XTT, or CellTiter-Glo assay.

    • Note: 2-HS may alter mitochondrial respiration. If using MTT, verify with a non-metabolic assay (e.g., Crystal Violet or SRB) to rule out metabolic artifacts.

Protocol C: Membrane Fluidity Analysis (Laurdan Microscopy)

Objective: Validate the modulation of membrane order (GP value) by 2-HS compared to 2-OHOA.

  • Staining: Seed cells on glass coverslips. Treat with 100 µM 2-HS for 24 hours.

  • Labeling: Wash cells with PBS and incubate with 5 µM Laurdan (6-Dodecanoyl-2-Dimethylaminonaphthalene) in serum-free medium for 30 minutes at 37°C.

  • Imaging: Use a confocal microscope with a two-photon source (excitation ~780 nm) or UV laser (405 nm).

    • Emission Channel 1 (Ordered/Gel): 400–460 nm.

    • Emission Channel 2 (Fluid/Liquid): 470–530 nm.

  • Analysis: Calculate the Generalized Polarization (GP) value per pixel:

    
    
    
    • Expectation: 2-HS treatment should increase GP (shift towards blue/ordered), whereas 2-OHOA typically decreases GP or alters domain segregation.

Part 4: Data Visualization & Logic

Experimental Logic Flow

The following diagram illustrates the critical decision-making process for 2-HS study design, distinguishing it from standard small-molecule drug screens.

Gcluster_assaysReadouts & Mechanistic ValidationPrep2-HS Preparation(BSA Conjugation)TreatCell Treatment(24-72h)Prep->Treat 10-200 µMViabilityViability (IC50)(MTT/SRB)Treat->ViabilityBiophysicsMembrane Order(Laurdan GP)Treat->BiophysicsLipidomicsLipidomics(SM/PC Ratio)Treat->LipidomicsOutcomeData Interpretation:Rigidity vs. ToxicityViability->Outcome CytotoxicityBiophysics->Outcome Membrane StiffeningLipidomics->Outcome SMS Activation?

Figure 1: Workflow for 2-Hydroxystearic Acid in vitro evaluation. The central path emphasizes that biophysical alteration (membrane order) is the upstream driver of downstream cytotoxicity.

Comparative Signaling Pathway

Understanding the divergence between the saturated (2-HS) and unsaturated (2-OHOA) forms is vital for interpreting results.

PathwayOHOA2-OHOA (18:1)(Minerval)FluidityMembrane Fluidity (Non-lamellar phases)OHOA->Fluidity Increases disorderHSA2-HS (18:0)(Saturated)RigidityMembrane Rigidity (Ordered Domains)HSA->Rigidity Increases orderSMSSMS Activation(Sphingomyelin Synthase)Fluidity->SMS High AffinityPKCPKC Translocation(Membrane Recruitment)Fluidity->PKCRigidity->SMS Low/No AffinityRigidity->PKC Altered LocalizationApoptosisApoptosis / AutophagySMS->ApoptosisStasisCytostasis / G0-G1 ArrestPKC->Stasis

Figure 2: Divergent mechanisms of action. 2-OHOA (red) drives fluidity and SMS activation, while 2-HS (blue) primarily induces membrane rigidity, leading to distinct cytostatic profiles.

Part 5: Summary of Expected Results

Parameter2-Hydroxyoleic Acid (2-OHOA)2-Hydroxystearic Acid (2-HS)
Solubility Moderate (requires BSA/EtOH)Low (requires BSA/Warmth)
Membrane Effect Increases Fluidity (Disorder)Increases Rigidity (Order)
SMS Activation High (Specific Activation)Low / Negligible
Primary Outcome Autophagy / ApoptosisG0/G1 Arrest / Cytostasis
Typical IC50 20 - 150 µM (Cell dependent)> 100 µM (Often less potent)

References

  • Mechanistic Basis of 2-OHOA (Minerval)

    • Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy.[2]

    • Source: PNAS (2011). [3]

  • Comparative Lipid Activity

    • Structure-activity analysis of 2-hydroxy f
    • Source: Journal of Medicinal Chemistry / ResearchGate Context.

  • Fatty Acid Preparation Protocols

    • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity.[4]

    • Source: Archives of Toxicology (2019).

  • 2-Hydroxystearic Acid Specifics

    • Influence of hydroxystearic acid on in vitro cell prolifer
    • Source: Molecular Aspects of Medicine (1993).

Application Note: Synthesis and Application of Novel Lipids Derived from 2-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids whose presence in biological systems, particularly within sphingolipids of the nervous system and skin, underscores their importance in membrane structure and function.[1] The synthetic analog, 2-hydroxyoleic acid, has demonstrated potent anti-cancer properties by modulating the lipid composition and biophysical properties of cancer cell membranes.[2][3] This has spurred significant interest in using 2-HFAs, such as 2-Hydroxystearic acid (2-HSA), as a versatile scaffold for the synthesis of novel lipids. This document provides a detailed guide for researchers, covering the rationale, synthetic protocols, characterization techniques, and potential applications of novel lipids derived from 2-HSA for use in drug development, drug delivery, and advanced material science.

Introduction: The Scientific Case for 2-Hydroxylated Lipids

Lipids are not merely structural components of cell membranes; they are active participants in a multitude of cellular processes, including signal transduction and membrane trafficking.[4] The introduction of a hydroxyl group at the C-2 (alpha) position of a fatty acid chain imparts several critical properties that can be exploited for therapeutic and materials science applications:

  • Chirality: The C-2 position becomes a chiral center, allowing for the synthesis of stereospecific lipids. This is crucial as biological systems are exquisitely sensitive to stereochemistry.

  • Enhanced Polarity and Hydrogen Bonding: The hydroxyl group introduces a site for hydrogen bonding, altering the lipid's interaction with water, headgroups of neighboring lipids, and membrane proteins. This can significantly change membrane fluidity, lipid packing, and the formation of ordered domains.[3]

  • Chemical Reactivity: 2-HSA possesses two distinct reactive functional groups—a carboxylic acid and a secondary alcohol. This dual reactivity allows it to serve as a versatile building block for a diverse range of novel lipid structures through esterification, amidation, and other modifications.

The strategic incorporation of 2-HSA into lipid structures can lead to novel molecules that modulate biological membranes in predictable ways, offering a powerful tool for developing new anti-cancer agents or designing sophisticated drug delivery vehicles.[5][6]

2-Hydroxystearic Acid: A Versatile Chemical Scaffold

The power of 2-HSA lies in its two orthogonal functional groups, which can be selectively targeted to build complex lipid architectures.

  • Carboxylic Acid (C-1): This group is readily activated for coupling reactions. It is the primary site for forming ester bonds with alcohols (e.g., glycerol, sugars, sterols) or amide bonds with amines (e.g., sphingoid bases, amino acids, ethanolamine).

  • Hydroxyl Group (C-2): This secondary alcohol can be acylated to form a diester, etherified, or used as a handle for attaching other functional moieties, further expanding the chemical diversity of the resulting lipids.

The following diagram illustrates the potential synthetic pathways originating from the 2-HSA scaffold.

G cluster_0 Starting Material cluster_1 Primary Reactions cluster_2 Resulting Novel Lipid Classes 2-HSA 2-Hydroxystearic Acid (2-HSA) Ester Esterification (Reaction at C-1) 2-HSA->Ester + Alcohol (R'-OH) + Catalyst Amide Amidation (Reaction at C-1) 2-HSA->Amide + Amine (R'-NH2) + Coupling Agent Acyl Acylation (Reaction at C-2) 2-HSA->Acyl + Acyl Chloride (R'-COCl) + Base Lipid_Ester 2-Hydroxy Ester Lipids (e.g., Glycolipid analogs) Ester->Lipid_Ester Lipid_Amide 2-Hydroxy Amide Lipids (e.g., Ceramide analogs) Amide->Lipid_Amide Lipid_Diester 2-Acyloxy Lipids Acyl->Lipid_Diester

Caption: Synthetic versatility of 2-Hydroxystearic acid (2-HSA).

Experimental Protocols: Synthesis of Novel 2-HSA Lipids

The following protocols are designed to be robust and adaptable. Researchers should perform initial small-scale reactions to optimize conditions for their specific substrates.

Protocol 1: Synthesis of a 2-Hydroxy Ester Lipid via Fischer Esterification

This protocol describes the synthesis of an alkyl 2-hydroxystearate. The principle can be adapted for more complex alcohols, such as protected monosaccharides or sterols.

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using the alcohol reactant as the solvent or employing a method to remove water (e.g., Dean-Stark apparatus) drives the reaction toward the product, maximizing yield.[7]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Purity Supplier
2-Hydroxystearic acid (2-HSA) 300.49 >98% e.g., Sigma-Aldrich
n-Octanol 130.23 >99% e.g., Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentrated 98.08 98% e.g., Sigma-Aldrich
Toluene 92.14 Anhydrous e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃) 84.01 ACS Grade e.g., Sigma-Aldrich
Anhydrous Sodium Sulfate (Na₂SO₄) 142.04 Granular e.g., Sigma-Aldrich
Diethyl Ether 74.12 ACS Grade e.g., Sigma-Aldrich
Hexane 86.18 ACS Grade e.g., Sigma-Aldrich

| Ethyl Acetate | 88.11 | ACS Grade | e.g., Sigma-Aldrich |

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-HSA (3.0 g, 10 mmol) and n-octanol (13.0 g, 100 mmol, 10 equivalents).

  • Solvent & Catalyst: Add 40 mL of anhydrous toluene. With gentle stirring, carefully add 3-4 drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C). Monitor the reaction progress by collecting the water displaced in the Dean-Stark trap. The reaction is typically complete in 4-8 hours when water no longer collects.

  • Monitoring: Progress can also be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (4:1 v/v). The product ester will have a higher Rf value than the starting 2-HSA.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated NaHCO₃ solution (to neutralize the acid), and finally 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to remove toluene and excess n-octanol.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of hexane:ethyl acetate (e.g., from 95:5 to 80:20) to yield the pure octyl 2-hydroxystearate.

Protocol 2: Synthesis of a Ceramide Analog via Carbodiimide Coupling

This protocol details the formation of an amide bond between 2-HSA and sphinganine (dihydrosphingosine), a common ceramide precursor, using a carbodiimide coupling agent.

Causality: Carbodiimides like EDC activate the carboxylic acid of 2-HSA, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of sphinganine, forming a stable amide bond with high efficiency and under mild conditions.[8] HOBt is added to suppress side reactions and minimize racemization.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Purity Supplier
2-Hydroxystearic acid (2-HSA) 300.49 >98% e.g., Avanti Polar Lipids
Sphinganine (D-erythro) 301.51 >98% e.g., Avanti Polar Lipids
EDC·HCl 191.70 >98% e.g., Sigma-Aldrich
HOBt 135.12 Anhydrous e.g., Sigma-Aldrich
Triethylamine (TEA) 101.19 >99% e.g., Sigma-Aldrich
Dichloromethane (DCM) 84.93 Anhydrous e.g., Sigma-Aldrich
Chloroform 119.38 ACS Grade e.g., Sigma-Aldrich

| Methanol | 32.04 | ACS Grade | e.g., Sigma-Aldrich |

Procedure:

  • Reactant Preparation: In a 50 mL flask under a nitrogen atmosphere, dissolve 2-HSA (300 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol) in 15 mL of anhydrous DCM.

  • Activation: Add EDC·HCl (230 mg, 1.2 mmol) to the solution and stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve sphinganine (302 mg, 1.0 mmol) in 10 mL of DCM with triethylamine (280 µL, 2.0 mmol). Add this solution dropwise to the activated 2-HSA mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction by TLC using a mobile phase of Chloroform:Methanol (9:1 v/v). The product ceramide analog will be less polar than sphinganine but more polar than 2-HSA methyl ester (if used as a reference).

  • Work-up: Dilute the reaction mixture with 30 mL of DCM. Wash sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a chloroform:methanol gradient (e.g., from 100:0 to 95:5) to yield the pure N-(2-hydroxy-stearoyl)-sphinganine. Yields of 60-75% are typical for this method.[8]

Purification and Characterization Workflow

A self-validating protocol requires rigorous purification and unambiguous characterization.

G cluster_0 Synthesis & Purification cluster_1 Structural Characterization A Crude Reaction Mixture B Liquid-Liquid Extraction (Work-up) A->B C Column Chromatography B->C D Pure Novel Lipid C->D TLC TLC Analysis (Purity Check) D->TLC NMR NMR Spectroscopy (¹H, ¹³C, COSY) D->NMR MS Mass Spectrometry (ESI-MS, MS/MS) D->MS IR FT-IR Spectroscopy D->IR

Caption: General workflow from synthesis to characterization.

Characterization Techniques:

  • Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress and assessing the purity of column fractions.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized lipid (confirming successful conjugation) and fragmentation patterns that verify the structure. ESI-MS is particularly well-suited for these types of lipids.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. Key signals to identify include the proton on the carbon bearing the hydroxyl group (~3.6-4.0 ppm in ¹H NMR) and the carbonyl carbon (~170-175 ppm in ¹³C NMR).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester carbonyl stretch (~1735 cm⁻¹) or the amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹, respectively).[8]

Expected Analytical Data for N-(2-hydroxy-stearoyl)-sphinganine:

Technique Expected Result
ESI-MS (+) [M+H]⁺ at m/z 584.5
¹H NMR Signals for aliphatic chains, amide N-H (~6.2 ppm), methine protons on hydroxyl-bearing carbons.
¹³C NMR Amide carbonyl (~174 ppm), carbons bearing hydroxyl groups (~72-75 ppm), aliphatic carbons.

| FT-IR | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2920 cm⁻¹), Amide I (~1640 cm⁻¹), Amide II (~1540 cm⁻¹). |

Applications in Drug Development and Research

The novel lipids synthesized from 2-HSA have a wide range of potential applications driven by their unique ability to interact with and modify lipid bilayers.

Modulation of Cell Membranes for Cancer Therapy

Synthetic 2-HFAs like 2-hydroxyoleic acid have been shown to selectively integrate into the membranes of cancer cells, altering membrane structure and lipid domain organization.[2] This perturbation can disrupt critical signaling pathways that are dependent on membrane protein localization and function, ultimately leading to apoptosis.[3] Novel lipids derived from 2-HSA can be designed to fine-tune these effects, potentially increasing potency and reducing off-target toxicity.

G cluster_0 Mechanism of Action A Novel 2-HSA Lipid (e.g., Ceramide Analog) B Integration into Cancer Cell Membrane A->B C Alteration of Membrane (Fluidity, Packing, Domains) B->C D Disruption of Signaling Protein Function C->D E Induction of Apoptosis D->E

Caption: Proposed mechanism for anti-cancer activity.

Advanced Drug Delivery Systems

The unique packing properties imparted by the 2-hydroxy group can be leveraged to create novel liposomes or lipid nanoparticles (LNPs) for drug delivery. These 2-HSA-containing lipids could:

  • Improve formulation stability: The hydrogen-bonding capacity can increase cohesion between lipids in a bilayer.

  • Modulate drug release: Changes in membrane fluidity and permeability can be used to control the rate of encapsulated drug release.

  • Enhance cellular uptake: The specific headgroup and backbone modifications can be designed to target specific cell types or improve endosomal escape.[11]

Probes for Studying Membrane Biology

By attaching fluorescent tags or other reporter molecules to the 2-HSA scaffold, researchers can create powerful tools to study lipid trafficking, membrane domain dynamics, and protein-lipid interactions within living cells.

Conclusion

2-Hydroxystearic acid is a highly valuable and underutilized building block for the rational design and synthesis of novel lipids. Its dual functionality allows for the creation of a wide array of structures, from simple esters to complex ceramide analogs. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore this exciting area of lipid chemistry. The resulting molecules hold significant promise not only for advancing our understanding of membrane biology but also for developing the next generation of therapeutics and drug delivery systems.

References

  • Martín, M. L., et al. (2014). The role of membrane fatty acid remodeling in the antitumor mechanism of action of 2-hydroxyoleic acid. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(6), 1625-1633. Available at: [Link]

  • Lladó, V., et al. (2013). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. Molecules, 18(9), 11568-11585. Available at: [Link]

  • Mele, A., et al. (2016). Design and Synthesis of Lipids for the Fabrication of Functional Lipidic Cubic-Phase Biomaterials. Langmuir, 32(31), 7889-7897. Available at: [Link]

  • Hama, H. (2010). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(4), 405-414. Available at: [Link]

  • Hunter, M. J., & Fenn, H. N. (1946). U.S. Patent No. 2,397,008. Washington, DC: U.S. Patent and Trademark Office.
  • Barceló-Coblijn, G., et al. (2007). Effects of 2-hydroxyoleic acid on the structural properties of biological and model plasma membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(3), 598-607. Available at: [Link]

  • Hammarström, S. (1971). A convenient procedure for the synthesis of ceramides. Journal of Lipid Research, 12(6), 760-765. Available at: [Link]

  • Tanaka, H., et al. (2019). 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer. EBioMedicine, 41, 16-17. Available at: [Link]

  • Gautam, H., et al. (2020). U.S. Patent Application No. 16/619,926.
  • Gately, L. (2020). Using fatty acids in oral formulations to improve drug delivery. Drug Target Review. Available at: [Link]

  • Green, A. G., et al. (2023). A Deep Generative Model for the Design of Synthesizable Ionizable Lipids. arXiv preprint arXiv:2305.18048. Available at: [Link]

  • Alexander, J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2497. Available at: [Link]

  • Mizutani, Y., et al. (2008). 2-Hydroxy-ceramide synthesis by ceramide synthase family: enzymatic basis for the preference of FA chain length. Journal of Lipid Research, 49(11), 2356-2364. Available at: [Link]

  • Warwel, S., & Klasen, C. (2002). German Patent No. DE10054480A1. Munich, Germany: German Patent and Trade Mark Office.
  • Fameau, A. L., et al. (2021). Aqueous Binary Mixtures of Stearic Acid and Its Hydroxylated Counterpart 12-Hydroxystearic Acid: Cascade of Morphological Transitions at Room Temperature. Gels, 7(4), 184. Available at: [Link]

  • Valerio, O., et al. (2023). Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers. Molecules, 28(24), 8056. Available at: [Link]

  • Fameau, A. L., et al. (2014). 12-Hydroxystearic acid lipid tubes under various experimental conditions. Journal of Colloid and Interface Science, 427, 27-34. Available at: [Link]

  • Wikipedia contributors. (2024). Castor oil. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kyselova, L., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. Separations, 10(10), 523. Available at: [Link]

  • Kumar, A., et al. (2014). Hydroxy fatty acid based polyanhydride as drug delivery system: Synthesis, characterization, in vitro degradation, drug release, and biocompatibility. Journal of Biomedical Materials Research Part A, 102(7), 2298-2311. Available at: [Link]

  • Kyselova, L., et al. (2023). Recent Analytical Methodologies in Lipid Analysis. ResearchGate. Available at: [Link]

  • Holthuis, J. C., & Menon, A. K. (2014). Roles of lipids in biological systems. Heidelberg University Biochemistry Center (BZH). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Hydroxystearic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of GC-MS Derivatization for 2-Hydroxystearic Acid (2-HSA) Document ID: TS-LIPID-2HSA-01 Last Updated: October 26, 2023 Audience: Lipidomics Researchers, Analytical Chemists

Executive Summary

2-Hydroxystearic acid (2-OH-C18:0) presents a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Unlike standard fatty acids, the presence of a hydroxyl group at the


-position creates strong intramolecular hydrogen bonding with the carboxylic acid. This steric and electronic environment often leads to poor volatility, peak tailing, and thermal degradation if not properly derivatized.

This guide details the "Gold Standard" Dual-Derivatization Protocol , which sequentially targets the carboxyl group (Methylation) and the hydroxyl group (Silylation). This approach yields the most thermally stable and chromatographically resolved derivative: Methyl 2-((trimethylsilyl)oxy)octadecanoate .

Module 1: Method Selection & Chemistry (FAQ)

Q: Why can't I just use a single-step silylation (e.g., BSTFA) for both groups? A: While reagents like BSTFA can theoretically silylate both the carboxyl and hydroxyl groups to form a bis-TMS derivative, this is not recommended for 2-HSA for two reasons:

  • Hydrolytic Instability: TMS-esters (formed at the carboxyl group) are highly susceptible to hydrolysis by trace moisture, leading to degradation inside the vial or the GC inlet.

  • Steric Hindrance: The

    
    -hydroxy group hinders the carboxyl group. A single-step reaction often results in a mixture of mono- and di-derivatized products, causing split peaks and poor quantification.
    Recommendation:  Use Methylation for the carboxyl group (permanent, stable) and Silylation for the hydroxyl group.
    

Q: Which reagents are best for this specific molecule? A:

  • Step 1 (Carboxyl): Boron Trifluoride in Methanol (BF

    
    -MeOH, 14%). It is a potent Lewis acid catalyst that drives methylation rapidly.
    
  • Step 2 (Hydroxyl): BSTFA + 1% TMCS.[1] The addition of 1% Trimethylchlorosilane (TMCS) is critical. It acts as a catalyst to overcome the steric hindrance at the C2 position, ensuring the secondary alcohol is fully silylated.

Module 2: Optimized Experimental Protocol
Workflow Logic

The following diagram illustrates the chemical transformation pathway and the critical decision points in the workflow.

DerivatizationWorkflow cluster_0 Critical Control Point: Moisture Start Start: 2-Hydroxystearic Acid (Biological Extract) Dry Step 1: Anhydrous Drying (N2 Stream) Start->Dry Remove Water Methylation Step 2: Methylation (BF3-MeOH, 60°C, 15 min) Dry->Methylation Carboxyl Target Extraction Step 3: L-L Extraction (Hexane/Water) Methylation->Extraction Isolate FAME Silylation Step 4: Silylation (BSTFA + 1% TMCS, 70°C, 30 min) Extraction->Silylation Hydroxyl Target Analysis Step 5: GC-MS Injection (Target: Methyl-TMS Derivative) Silylation->Analysis Inject

Figure 1: Sequential Dual-Derivatization Workflow for 2-HSA. Note the critical moisture control at Step 4.

Step-by-Step Methodology

Reagents Required:

  • BF

    
    -Methanol (14% w/v)
    
  • Hexane (HPLC Grade)

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    )

Protocol:

  • Sample Preparation:

    • Evaporate the lipid extract containing 2-HSA to complete dryness under a gentle stream of Nitrogen (N

      
      ).
      
    • Critical: Any residual water will quench the subsequent reactions.

  • Methylation (Carboxyl Group):

    • Add 500 µL of BF

      
      -MeOH (14%)  to the dried residue.
      
    • Cap tightly (Teflon-lined cap) and incubate at 60°C for 15 minutes .

    • Cool to room temperature.[2][3]

    • Add 500 µL of Hexane and 500 µL of H

      
      O . Vortex vigorously for 30 seconds.
      
    • Centrifuge (3000 rpm, 3 min) to separate phases.

    • Transfer the upper organic layer (Hexane containing 2-HSA Methyl Ester) to a new, dry vial.

    • Evaporate the Hexane layer to dryness under N

      
      .
      
  • Silylation (Hydroxyl Group):

    • To the dried methyl ester residue, add 50 µL of BSTFA + 1% TMCS .[1]

    • Add 50 µL of anhydrous Pyridine (optional, acts as an acid scavenger and solvent).

    • Cap tightly and incubate at 70°C for 30 minutes .

    • Note: The elevated temperature is required to drive the reaction at the hindered

      
      -position.
      
    • Cool to room temperature.[2][3] Do not evaporate. Inject directly or dilute with anhydrous hexane if necessary.

Module 3: Troubleshooting Center
Diagnostic Logic Tree

Use this flow to identify the root cause of chromatographic anomalies.

TroubleshootingTree Issue Symptom Observed GhostPeak Ghost Peaks / Reagent Peaks Only Issue->GhostPeak Tailing Peak Tailing Issue->Tailing SplitPeak Split/Double Peaks Issue->SplitPeak Water Moisture Contamination (Check Silylation) GhostPeak->Water Hydrolysis ActiveSites Active Sites in Liner (Replace Liner) Tailing->ActiveSites Adsorption Incomplete Incomplete Reaction (Increase Temp/Time) SplitPeak->Incomplete Mixed Derivatives

Figure 2: Diagnostic decision tree for common GC-MS failures with 2-HSA.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Peak Tailing Interaction of free -OH groups with the GC inlet liner (silanol activity).1. Replace inlet liner with a deactivated, wool-packed liner.2. Ensure Step 3 (Silylation) was fully completed.
Low Sensitivity / No Peak Hydrolysis of the TMS ether due to moisture.1. Ensure all solvents are anhydrous.2. Check the BSTFA bottle; if it is cloudy or has white precipitate, it is "dead" (hydrolyzed). Open a fresh ampoule.
"Ghost" Peaks (m/z 73, 75, 147) Excess silylation reagent or septum bleed.1. These are normal siloxane background ions. If excessive, dilute the sample further.2. Use low-bleed septa.
Double Peaks for 2-HSA Incomplete derivatization (Mixture of Methyl Ester and Methyl-TMS).1. The reaction at the

-OH is incomplete.2. Increase Silylation incubation to 70°C for 60 mins .3. Ensure 1% TMCS catalyst is present.
Module 4: Mass Spectral Interpretation

When analyzing the Methyl 2-((trimethylsilyl)oxy)octadecanoate derivative, look for these characteristic fragmentation patterns to validate your peak:

  • m/z 73 & 75: Trimethylsilyl group fragments (Standard confirmation of silylation).

  • [M-15]⁺: Loss of a methyl group from the TMS moiety.[4]

  • [M-59]⁺: Cleavage of the carbomethoxy group (-COOCH

    
    ). This is a diagnostic fragment for 
    
    
    
    -hydroxy fatty acid methyl esters derivatized with TMS.
  • Molecular Ion (M⁺): May be weak; rely on the [M-15] and [M-59] fragments for identification.

References
  • Christie, W. W. (n.d.).[5][6] Mass Spectrometry of Fatty Acid Derivatives: 2-Hydroxy Fatty Acids. Lipid Library.[5][6] Retrieved from [Link]

  • Jenske, R., & Vetter, W. (2007). Gas chromatography/electron-capture negative ion mass spectrometry for the quantitative determination of 2- and 3-hydroxy fatty acids in bovine milk fat. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-Hydroxystearic Acid During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxystearic acid (2-HSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to prevent the degradation of 2-Hydroxystearic acid during storage. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the quality of this critical reagent.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the storage and stability of 2-Hydroxystearic acid.

Q1: What is the recommended way to store 2-Hydroxystearic acid upon receipt?

For optimal stability, 2-Hydroxystearic acid should be stored based on its physical form. As a solid, it is best kept in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended. If received as a solution, it should be stored at -20°C for up to one year, or at -80°C for up to two years.[1]

Q2: My solid 2-Hydroxystearic acid appears clumpy. Is it still usable?

Clumping can indicate moisture absorption. While the compound may still be usable, it is crucial to perform a quality control check, such as determining the melting point or running an analytical chromatogram, to ensure purity before use. To prevent this, always allow the container to warm to room temperature before opening to avoid condensation.

Q3: Can I store solutions of 2-Hydroxystearic acid in plastic tubes?

It is strongly advised to store organic solutions of lipids, including 2-Hydroxystearic acid, in glass containers with Teflon-lined caps. Plastics can leach impurities into the solvent, which can interfere with your experiments.

Q4: What are the primary signs of 2-Hydroxystearic acid degradation?

Visual signs can include a change in color or consistency. However, chemical degradation is often not visible. The most reliable indicators are changes in the analytical profile, such as the appearance of new peaks in an HPLC or GC chromatogram, or a shift in the melting point.

Q5: What is the expected shelf life of 2-Hydroxystearic acid?

When stored correctly, solid 2-Hydroxystearic acid can be stable for up to two years.[2] Stock solutions in an appropriate solvent are stable for up to one year at -20°C and up to two years at -80°C.[1]

Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical mechanisms at play. For 2-Hydroxystearic acid, the primary concerns are oxidation, hydrolysis, and lactonization.

  • Oxidation: As a saturated fatty acid, 2-HSA is relatively stable against oxidation compared to its unsaturated counterparts. However, the presence of the hydroxyl group can make the alpha-carbon susceptible to oxidative attack, especially in the presence of metal ions or under harsh conditions, potentially leading to the formation of keto acids or chain cleavage products.

  • Hydrolysis: If stored in the presence of moisture and acidic or basic catalysts, ester impurities or potential polymeric forms of 2-HSA could hydrolyze, altering the purity of the material.

  • Lactonization: Due to the proximity of the hydroxyl group at the C2 position to the carboxylic acid group, intramolecular esterification can occur to form a cyclic ester, known as a lactone. This process can be catalyzed by heat or acid.

Caption: Primary degradation pathways for 2-Hydroxystearic acid.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 2-Hydroxystearic acid.

Issue 1: Unexpected Experimental Results or Poor Reproducibility

Potential Cause: Degradation of 2-Hydroxystearic acid.

Troubleshooting_Workflow start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage run_qc Perform Quality Control Analysis (e.g., HPLC, TLC) check_storage->run_qc Conditions OK discard_reagent Discard Reagent and Use a New, Validated Lot check_storage->discard_reagent Conditions Improper compare_data Compare to Reference Standard or Initial Batch Data run_qc->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Significant Differences no_degradation No Degradation Detected compare_data->no_degradation No Significant Difference degradation_confirmed->discard_reagent investigate_other Investigate Other Experimental Variables no_degradation->investigate_other review_protocol Review Experimental Protocol for Incompatibilities investigate_other->review_protocol

Caption: Troubleshooting workflow for unexpected experimental results.

Step-by-Step Guide:

  • Verify Storage Conditions: Cross-reference your current storage method with the recommended conditions outlined in the table below.

  • Perform Quality Control: Analyze a sample of your 2-HSA stock using an appropriate analytical method (see Section 4 for a recommended HPLC protocol).

  • Compare Data: Compare the analytical profile of your current stock to a reference standard or the certificate of analysis from the supplier. Look for the appearance of new peaks or a decrease in the main peak's area.

  • Take Action: If degradation is confirmed, it is best to discard the questionable batch and use a new, validated lot of 2-Hydroxystearic acid. If no degradation is apparent, investigate other experimental parameters that could be contributing to the unexpected results.

Issue 2: Visible Changes in the Solid Material (e.g., discoloration, oiling)

Potential Cause: Significant degradation, likely due to oxidation and/or moisture.

Recommended Action:

  • Do Not Use: It is highly likely that the material is significantly degraded and will compromise your experimental results.

  • Review Handling Procedures: This level of degradation often points to improper handling, such as repeated exposure to ambient air and humidity, or storage at elevated temperatures. Ensure that the container is allowed to reach room temperature before opening and is purged with an inert gas before resealing.

  • Source New Material: Procure a fresh supply of 2-Hydroxystearic acid and implement the recommended storage and handling protocols immediately upon receipt.

Recommended Storage and Handling Protocols

Adherence to these protocols will maximize the shelf-life and maintain the integrity of your 2-Hydroxystearic acid.

ParameterSolid 2-HSA2-HSA in Solution
Temperature 2-8°C (long-term) or cool, dry place (short-term)-20°C (up to 1 year) or -80°C (up to 2 years)[1]
Atmosphere Tightly sealed container. Purge with inert gas (e.g., argon, nitrogen) for long-term storage.Overlay solution with inert gas before sealing.
Light Store in an amber vial or in the dark.Store in an amber glass vial with a Teflon-lined cap.
Container Original supplier container or glass vial.Borosilicate glass vial with a Teflon-lined cap.

Analytical Protocol for Quality Control

A stability-indicating HPLC method is crucial for assessing the purity of 2-Hydroxystearic acid and detecting degradation products. The following is a recommended starting method that can be further optimized.

Method: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • Rationale: HPLC-ELSD is well-suited for non-volatile, non-chromophoric compounds like 2-HSA. It offers good sensitivity and does not require derivatization, simplifying sample preparation.[3]

Instrumentation and Conditions:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with Methanol and 1% Acetic Acid in water[3]
Flow Rate 1.0 - 1.2 mL/min[3]
Column Temperature 40°C[3]
Detector ELSD (Drift tube temperature: 40°C, Nebulizing gas: Nitrogen)[3]

Sample Preparation:

  • Accurately weigh and dissolve a sample of 2-Hydroxystearic acid in methanol to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

Data Interpretation:

  • A pure sample of 2-Hydroxystearic acid should yield a single major peak.

  • The appearance of earlier eluting peaks may indicate the presence of more polar degradation products.

  • The lactone of 2-HSA, being less polar, would be expected to have a longer retention time than the parent acid.

Proactive Stability Enhancement: The Use of Antioxidants

For applications where 2-HSA may be exposed to oxidative stress, the addition of an antioxidant can be beneficial.

Recommended Antioxidants for Saturated Fatty Acids:

  • Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are effective at low concentrations (typically 0.01-0.1%).

  • Tocopherols (Vitamin E): A natural antioxidant that can be effective in preventing lipid peroxidation.

  • Ascorbic Acid (Vitamin C): Can act as an oxygen scavenger and may have synergistic effects with other antioxidants.[4]

Considerations for Use:

  • Solubility: Ensure the chosen antioxidant is soluble in the solvent system used for your 2-HSA solution.

  • Downstream Applications: Verify that the antioxidant will not interfere with subsequent experimental steps or assays.

  • Concentration: Use the lowest effective concentration to avoid potential artifacts. A typical starting point is a 1:1000 molar ratio of antioxidant to 2-HSA.

Forced Degradation Studies

To rigorously validate your storage and analytical methods, a forced degradation study can be performed. This involves intentionally exposing 2-HSA to harsh conditions to generate potential degradation products.[5][6][7]

Protocol Outline:

  • Prepare solutions of 2-HSA (e.g., 1 mg/mL) in an appropriate solvent.

  • Expose individual samples to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Store the solid material at 80°C for 48 hours.

    • Photostability: Expose the solution to a light source as per ICH Q1B guidelines.

  • Analyze the stressed samples by HPLC-ELSD alongside a control sample. This will help to identify the retention times of potential degradation products and confirm that the analytical method can separate them from the parent compound.

By implementing these guidelines, you can ensure the long-term stability of your 2-Hydroxystearic acid, leading to more reliable and reproducible research outcomes.

References

  • Ambuja Solvex. (2023). Role of Hydroxystearic Acid in the Cosmetics Industry. [Link]

  • CIR Expert Panel. (2022). Safety Assessment of Polyhydroxystearic Acid, Poly(3-Hydroxyoctanoic Acid), and Polylactic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Duan, Y., et al. (2023). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. AKJournals. [Link]

  • Islam, M. S., et al. (2020). Lactonization of α-Ferrocenyl Ketocarboxylic Acids via Nucleophilic Attack of Carbonyl Oxygen. MDPI. [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Fiume, M. M. (2015). Safety Assessment of Hydroxystearic Acid as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Li, T., et al. (2024). Natural antioxidants enhance the oxidation stability of blended oils enriched in unsaturated fatty acids. PubMed. [Link]

  • Bajkacz, S., et al. (2023). Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. NIH. [Link]

  • Dane, E., & Tsiplakou, E. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. NIH. [Link]

  • Churro, Y., et al. (2023). Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids. Organic Letters. [Link]

  • Pop, F., et al. (2018). Chemical stabilization of fats rich in long chain polyunsaturated fatty acids by antioxidants addition. ResearchGate. [Link]

  • Isbell, T. A., & Lowery, B. A. (2000). Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides.
  • Taylor & Francis. (n.d.). Identification of novel HIF2α inhibitors: a structure‐based virtual screening approach. [Link]

  • Isbell, T. A., & Lowery, B. A. (2000). 5-Hydroxy fatty acid amides from δ-lactones and alkyl glucamines. ResearchGate. [Link]

  • Gromadzińska, J., et al. (2023). The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. MDPI. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Henkel, K. G. (2000). Process for the production of 12-hydroxystearic acid.
  • Mohaddes, S. M., et al. (2015). Application and stability of natural antioxidants in edible oils in order to substitute synthetic additives. NIH. [Link]

  • Duan, Y., et al. (2023). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antioxidants used in oils, fats and fatty foods. [Link]

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. [Link]

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Technical Support Center: High-Resolution Analysis of 2-Hydroxystearic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxystearic acid (2-OH-C18:0) presents a unique analytical challenge due to its structural similarity to Stearic acid (C18:0) and its positional isomers (3-OH, 12-OH).[1] In standard Gas Chromatography (GC), the hydroxyl moiety causes peak tailing and co-elution if not properly derivatized. In Liquid Chromatography (LC), isobaric interference and similar hydrophobicity indices on C18 columns often compromise resolution. This guide provides validated protocols to resolve these specific co-elution events.

Module 1: GC-MS Troubleshooting (The Gold Standard)

The Core Problem: Incomplete Derivatization

User Question: "I am running a standard FAME (Fatty Acid Methyl Ester) protocol, but my 2-OH-C18:0 peak is broad, tails significantly, and overlaps with C18:0. Why?"

Technical Diagnosis: Standard FAME protocols (using BF3-Methanol or H2SO4-Methanol) only esterify the carboxylic acid head group. They leave the C2-hydroxyl group free. This free hydroxyl group forms hydrogen bonds with the silanol groups of the GC column stationary phase, resulting in:

  • Peak Tailing: Non-specific adsorption.

  • Retention Shift: Unpredictable elution times leading to co-elution with the massive Stearic Acid peak.

The Solution: Double Derivatization (Methylation + Silylation) You must "cap" the hydroxyl group to render the molecule non-polar and volatile.

Protocol: Sequential FAME-TMS Derivatization

Note: This protocol separates 2-OH-C18:0 from C18:0 by shifting the mass and retention time of the hydroxy species.

StepReagent/ActionMechanismCritical Note
1. Methylation 14% BF3 in Methanol (60°C, 10 min)Converts -COOH to -COOCH3Do not overheat. High temps can degrade hydroxy FAs.
2. Extraction Hexane + H2OExtracts FAMEs into organic phaseEnsure complete removal of water (use Na2SO4).
3. Evaporation N2 streamRemoves solventEvaporate to just dry. Do not bake.
4. Silylation BSTFA + 1% TMCS (60°C, 20 min)Converts -OH to -O-TMSCRITICAL: Moisture kills this reaction.
5. Injection Inject 1 µL into GC-MSAnalysisThe 2-OH-C18:0 is now Methyl 2-((trimethylsilyl)oxy)octadecanoate .
Visualizing the Chemistry

DerivatizationLogic Start 2-OH-C18:0 (Free Acid) Step1 Methylation (BF3-MeOH) Start->Step1 Esterifies COOH Intermed 2-OH-FAME (Polar -OH remains) Step1->Intermed Yields Tailing Peak Step2 Silylation (BSTFA/TMCS) Intermed->Step2 Caps -OH Group Final 2-OTMS-FAME (Volatile & Non-Polar) Step2->Final Resolves Co-elution

Figure 1: The "Double Derivatization" pathway required to separate hydroxy fatty acids from non-hydroxy interferents.

Module 2: LC-MS/MS Strategies

The Core Problem: Isobaric Interference

User Question: "I want to avoid derivatization. Can I separate 2-OH-C18:0 from 3-OH-C18:0 and C18:0 using standard Reverse Phase LC?"

Technical Diagnosis: On a standard C18 column, 2-OH and 3-OH isomers have nearly identical hydrophobicity. Furthermore, without specific mobile phase modifiers, the ionization efficiency of hydroxy-FAs in negative ESI mode is poor compared to non-hydroxy FAs, leading to ion suppression.

The Solution: Mobile Phase Modification & Column Selection To resolve these, we utilize the "Hydrophobic Shielding" effect of the hydroxyl group position and ammonium adduct formation.

Optimized LC-MS Conditions
ParameterRecommendationScientific Rationale
Column C18 with High Carbon Load (e.g., Waters HSS T3) or Phenyl-Hexyl Phenyl phases offer pi-pi interactions that discriminate based on the steric hindrance of the -OH group.
Mobile Phase A Water + 2mM Ammonium Formate Ammonium ions facilitate [M-H]- formation and stabilize the deprotonated species.
Mobile Phase B Acetonitrile/Isopropanol (90:10)Isopropanol improves the solubility of long-chain lipids and peak shape.
MS Mode Negative ESI (MRM)Transition: m/z 299.2 → 281.2 (Loss of H2O) is specific to hydroxy species.

Troubleshooting Table: LC-MS

SymptomProbable CauseCorrective Action
Signal Suppression Co-eluting PhospholipidsImplement SPE cleanup (Aminopropyl column) to remove PLs before injection.
Peak Broadening pH MismatchEnsure Mobile Phase A is pH adjusted to ~5.5 (using Formic Acid) to keep FAs protonated during separation.
Ghost Peaks System Contamination2-OH-C18:0 is rare; ensure plasticizers from solvent bottles aren't mimicking the mass (check blanks).

Module 3: Experimental Workflow Decision Tree

Use this logic flow to select the correct instrument platform based on your sensitivity and resolution needs.

MethodSelection Start Start: Sample Type Q1 Is Isomeric Resolution (2-OH vs 3-OH) Critical? Start->Q1 GC_Path GC-MS (EI/NCI) Q1->GC_Path Yes (Gold Standard) LC_Path LC-MS/MS (ESI-) Q1->LC_Path No (Total 2-OH FA) Deriv Must use FAME + TMS Derivatization GC_Path->Deriv Result_GC High Resolution (Structural ID) Deriv->Result_GC Column Select Phenyl-Hexyl or HSS T3 Column LC_Path->Column Result_LC High Throughput (Quantification) Column->Result_LC

Figure 2: Workflow selector. Choose GC-MS for strict structural confirmation of isomers; choose LC-MS for faster quantification of total hydroxy-stearic acid.

Frequently Asked Questions (FAQs)

Q: Can I use a DB-5 column for GC-MS analysis of 2-OH-C18:0? A: Yes, but only if you perform the TMS derivatization (Module 1). If you only use FAMEs, the DB-5 (non-polar) column will not sufficiently separate the tailing 2-OH peak from the C18:0 solvent front or main peak. For superior separation of isomers, a DB-23 (cyanopropyl) column is recommended as it separates based on polarity and double-bond/functional group interactions [1].

Q: My LC-MS baseline is noisy in negative mode. How do I fix this? A: Fatty acids are notorious for high background in negative mode due to solvent impurities.

  • Use LC-MS grade solvents only.

  • Install a contaminant trap column between the pump and the injector.

  • Ensure your Ammonium Formate concentration does not exceed 5mM, as high salt content can suppress ionization of FAs [2].

Q: What is the biological relevance of distinguishing 2-OH from 3-OH forms? A: This is critical. 2-Hydroxy fatty acids are primarily components of sphingolipids (cerebrosides) and are synthesized by FA2H (Fatty Acid 2-Hydroxylase) in the brain and skin. 3-Hydroxy fatty acids are intermediates of mitochondrial beta-oxidation.[1] Co-elution obscures which metabolic pathway is being altered [3].

References

  • Marine Lipids. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Link

  • Shimadzu Application News. (2023). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Link

  • National Institutes of Health (NIH) / Lipid Maps. (2025). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Link

  • Jenske, R., & Vetter, W. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. Journal of Lipid Research. Link

Sources

Issues with 2-Hydroxystearic acid solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of 2-Hydroxystearic Acid (2-OHSA)

Introduction: The Amphiphilic Challenge

2-Hydroxystearic acid (2-OHSA,


-hydroxystearic acid) is a saturated C18 fatty acid with a hydroxyl group at the alpha position. While the hydroxyl group adds a degree of polarity, the molecule remains dominantly hydrophobic due to its long alkyl tail.

Crucial Distinction:

  • 2-Hydroxystearic Acid (2-OHSA): Biological metabolite, substrate for alpha-oxidation, and modulator of membrane lipid organization.

  • 12-Hydroxystearic Acid (12-HSA): Industrial surfactant and gelling agent (castor oil derivative). Do not confuse the two; 12-HSA is a potent organogelator that will solidify your media differently.

This guide addresses the "crash-out" phenomenon—where 2-OHSA precipitates immediately upon dilution in aqueous buffers—and provides protocols to maintain bioavailability for cellular and biophysical assays.

Part 1: Solubility Profile & Stock Preparation

The first step to a stable aqueous formulation is a correct organic stock solution. 2-OHSA is a waxy solid with a high melting point (~80–90°C), making it prone to solidifying in pipette tips during handling.

Solubility Table
Solvent SystemSolubility Limit (Approx.)Notes
Water / PBS < 0.01 mg/mLInsoluble. Will form a cloudy suspension or precipitate immediately.
DMSO ~20 mg/mLRecommended Stock. Requires warming (40–60°C) and sonication to dissolve initially.
Ethanol (100%) ~2–10 mg/mLLower solubility than DMSO. Requires heating to 60°C.
Chloroform > 50 mg/mLIdeal for lipid film formation (biophysics), not for cell culture.
Senior Scientist Note:

"If your stock solution in DMSO solidifies or turns cloudy at room temperature, this is normal. The melting point of 2-OHSA is high. Always re-warm your stock to 50°C and vortex until clear immediately before adding it to any aqueous buffer. If you pipette a cool stock into a cool buffer, you will create a waxy aggregate that no amount of vortexing will fix."

Part 2: The Gold Standard Protocol (BSA Conjugation)

For cell culture and most biological assays, you cannot simply dilute the DMSO stock into media. You must use Fatty Acid-Free Bovine Serum Albumin (BSA) as a carrier.[1] BSA mimics the physiological transport of fatty acids in the blood and prevents the lipid from adhering to plasticware or precipitating.

Workflow Diagram: BSA Complexing

BSA_Protocol cluster_tips Troubleshooting Checks Start Start: 2-OHSA Powder Stock 1. Prepare Stock (DMSO or EtOH, 50-100mM) Heat to 60°C Start->Stock Mixing 4. CRITICAL STEP: Dropwise Addition of Stock while Vortexing/Stirring Stock->Mixing Add hot stock to warm BSA BSA_Prep 2. Prepare BSA Solution (10-20% w/v in PBS/Media) Use Fatty-Acid FREE BSA Warm_BSA 3. Warm BSA to 37°C (Do not overheat >50°C) BSA_Prep->Warm_BSA Warm_BSA->Mixing Incubation 5. Incubate 37°C for 30-60 mins (Allow complex to form) Mixing->Incubation Filter 6. Sterile Filter (0.22 µm PES membrane) Incubation->Filter Final Final Conjugated Solution (Clear/Slightly Opalescent) Filter->Final Check1 Is Stock Clear? (Re-heat if cloudy) Check2 Is BSA bubbling? (Vortex gently)

Caption: Step-by-step workflow for conjugating 2-OHSA to BSA. The critical step is the temperature differential management during mixing.

Detailed Methodology
  • Prepare Stock: Dissolve 2-OHSA in DMSO to a concentration of 50–100 mM. Heat to 60°C and sonicate until absolutely clear.

  • Prepare Carrier: Dissolve Fatty Acid-Free BSA (Sigma A8806 or equivalent) in PBS or serum-free media at 10% (w/v).

  • Thermal Prep:

    • Place the BSA solution in a 37°C water bath. Do not overheat BSA (>55°C) or it will denature and aggregate.

    • Keep the 2-OHSA stock at ~60°C (hotter than the BSA).

  • Conjugation (The "Dropwise" Technique):

    • While vortexing the warm BSA solution (or stirring rapidly), add the hot 2-OHSA stock dropwise .

    • Why? This prevents the fatty acid from hitting the water and instantly crystallizing. It forces it to interact with the hydrophobic pockets of the albumin.

    • Target Ratio: A molar ratio of 2:1 to 5:1 (Fatty Acid : BSA) is standard.

  • Equilibration: Incubate the mixture at 37°C for 30–60 minutes to ensure stable binding.

  • Filtration: Pass through a 0.22 µm PES filter to remove any micro-aggregates before applying to cells.

Part 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Troubleshooting Problem Issue: Solution is Cloudy/Precipitated Check_Solvent 1. Check Stock Solvent Problem->Check_Solvent Is_Water Impossible. Switch to DMSO. Check_Solvent->Is_Water Dissolved in Water? Is_DMSO Is_DMSO Check_Solvent->Is_DMSO Dissolved in DMSO? Check_Temp 2. Check Mixing Temp Cold_Mix Precipitation likely. Re-heat stock to 60°C and BSA to 37°C. Check_Temp->Cold_Mix Mixed Cold? Hot_Mix Hot_Mix Check_Temp->Hot_Mix Mixed Hot? Check_BSA 3. Check BSA Type Standard_BSA Endogenous lipids blocking binding. Use Fatty-Acid FREE BSA. Check_BSA->Standard_BSA Standard BSA? FA_Free Saturation reached. Reduce FA:BSA molar ratio (Try 2:1 or 3:1). Check_BSA->FA_Free FA-Free BSA? Is_DMSO->Check_Temp Hot_Mix->Check_BSA

Caption: Logic flow for diagnosing precipitation issues with 2-OHSA formulations.

Frequently Asked Questions

Q1: Can I use ethanol instead of DMSO for the stock? A: Yes, but ethanol evaporates faster and has a lower boiling point. If you heat ethanol to 60°C (near the 2-OHSA melting point), you risk significant evaporation and concentration changes. DMSO is preferred for its thermal stability, but if your cells are DMSO-sensitive, use Ethanol and work quickly.

Q2: My media turned into a gel. What happened? A: You likely used 12-Hydroxystearic acid by mistake, or you are using 2-OHSA at very high concentrations (>1 mM) without enough BSA. Hydroxylated fatty acids are known "organogelators" that form fibrillar networks. Ensure you are using the correct isomer (2-OHSA) and that your BSA molar ratio is sufficient to sequester the lipid tails.

Q3: Can I use Cyclodextrin instead of BSA? A: Yes. Methyl-beta-cyclodextrin (M


CD) is an alternative carrier. However, M

CD can also extract cholesterol from cell membranes, potentially altering your experimental baseline. BSA is generally more physiological for fatty acid delivery.

Q4: How do I store the conjugated solution? A: Once complexed with BSA and sterile filtered, the solution can be stored at 4°C for up to 2 weeks or aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles, as this can disrupt the albumin-lipid complex.

References

  • Cayman Chemical. 2-hydroxy Decanoic Acid & Stearic Acid Derivatives Product Information. (General solubility profiles for alpha-hydroxy FAs).

  • BenchChem. Best practices for preparing fatty acid-BSA complexes for experiments. (Standard protocol for C16:0/C18:0 FA-BSA conjugation).

  • Protocol.io. Preparation of BSA complexed free fatty acids for in vitro studies. (Detailed thermal mixing steps).

  • National Institutes of Health (PMC). Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxylated Sphingolipids: Metabolism and Function. (Biological context of 2-OHSA).

  • WK Lab. Fatty Acid-BSA complex protocol. (Specifics on molar ratios and temperature control).

Sources

Technical Support Center: Optimization of Mobile Phase for 2-Hydroxystearic Acid HPLC Separation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the High-Performance Liquid Chromatography (HPLC) separation of 2-Hydroxystearic acid. Here, we address common challenges and provide systematic troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of 2-Hydroxystearic acid?

A1: The main challenges in analyzing 2-Hydroxystearic acid (2-HSA) stem from its molecular structure: a long aliphatic chain and two polar functional groups (a carboxylic acid and a hydroxyl group). This amphipathic nature can lead to several issues:

  • Poor Peak Shape: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase, causing peak tailing.[1][2]

  • Low UV Absorbance: Lacking a strong chromophore, 2-HSA exhibits poor UV absorption, making sensitive detection difficult without derivatization.

  • Retention Time Variability: The ionization state of the carboxylic acid group is pH-dependent, leading to shifts in retention time if the mobile phase pH is not well-controlled.

Q2: What is a good starting point for mobile phase composition in a reversed-phase HPLC method for 2-HSA?

A2: For reversed-phase chromatography (RPC) on a C18 column, a gradient elution is typically recommended. A good starting point would be a mixture of an acidified aqueous phase and an organic modifier.

ComponentRecommended Starting ConditionsPurpose
Mobile Phase A Water with 0.1% Formic Acid or 0.1% Acetic AcidTo ensure the carboxylic acid group of 2-HSA is protonated (non-ionized), which enhances retention and improves peak shape.[3][4]
Mobile Phase B Acetonitrile or MethanolTo elute the analyte from the non-polar stationary phase. Acetonitrile often provides better peak shape and lower viscosity.
Gradient Start with a higher percentage of Mobile Phase A (e.g., 60-70%) and gradually increase the percentage of Mobile Phase B.To effectively elute the compound while ensuring good separation from any potential impurities.

A typical starting gradient could be 70% A to 100% B over 15-20 minutes.

Q3: My 2-HSA peak is tailing significantly. What is the cause and how can I fix it?

A3: Peak tailing for acidic compounds like 2-HSA is often caused by secondary interactions between the analyte's carboxyl group and active sites (residual silanols) on the stationary phase.[1][2]

Here is a systematic approach to address this:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group (typically around 4.8 for fatty acids). Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will suppress the ionization of the carboxyl group, minimizing its interaction with silanols.[3][4]

  • Use of a "True" Buffer: If simple acidification is insufficient, using a buffer with good buffering capacity at the desired pH, such as an acetate buffer, can provide more robust control over the mobile phase pH and improve peak symmetry.

  • Column Selection: Consider using a column with a highly deactivated stationary phase or an "end-capped" column where the residual silanols have been chemically modified to reduce their activity.

  • Lower Analyte Concentration: Overloading the column can also lead to peak tailing. Try injecting a lower concentration of your sample to see if the peak shape improves.

Q4: I am struggling with the detection of 2-HSA due to its low UV absorbance. What are my options?

A4: Since 2-HSA lacks a significant chromophore, standard UV detection can be challenging. Here are several alternative strategies:

  • Low Wavelength UV Detection: Detection at low wavelengths (around 200-210 nm) can be employed, but this approach is often noisy and prone to interference from mobile phase components.[3]

  • Derivatization: A common and effective approach is to derivatize the carboxylic acid group with a UV-absorbing or fluorescent tag.[5][6][7][8] Common derivatizing agents include:

    • Phenacyl bromide or 2,4'-dibromoacetophenone: These reagents react with the carboxylic acid to form esters that have strong UV absorbance.[5][8]

  • Universal Detectors: If derivatization is not desirable, universal detectors that do not rely on the optical properties of the analyte can be used. These include:

    • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[9][10][11]

    • Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates analyte particles, charges them, and measures the charge. It is known for its consistent response for non-volatile and semi-volatile compounds.[12][13][14][15]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, and it is an excellent option if available.[16]

Troubleshooting Guide

Issue 1: Irreproducible Retention Times

Q: My retention time for 2-HSA is shifting between injections. What should I check?

A: Retention time variability is a common issue that can often be traced back to the mobile phase or the HPLC system itself.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for retention time instability.

Detailed Steps:

  • Mobile Phase pH: As 2-HSA is an acidic analyte, small changes in the mobile phase pH can significantly alter its ionization state and, consequently, its retention time.[4] Ensure your mobile phase contains a suitable acid or buffer to maintain a consistent pH.

  • Mobile Phase Preparation: Always use freshly prepared, HPLC-grade solvents. Mobile phase composition can change over time due to the evaporation of more volatile components. Ensure the mobile phase is thoroughly mixed and degassed to prevent bubble formation in the pump.

  • Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven will ensure a stable operating temperature.

  • Pump Performance: Check for any leaks in the system. Ensure the pump is delivering a steady flow rate and that there are no air bubbles in the solvent lines.

  • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Issue 2: Broad Peaks and Poor Resolution

Q: My 2-HSA peak is broad, and it's not well-separated from other components in my sample. How can I improve this?

A: Broad peaks can be a result of several factors, including issues with the column, mobile phase, or system setup.

Optimization Strategy for Peak Broadening:

Caption: Strategy for addressing broad HPLC peaks.

Detailed Steps:

  • Column Health: A contaminated or old column is a common cause of peak broadening. Consider flushing the column with a strong solvent or replacing it if it has been used extensively. A partially blocked inlet frit can also cause this issue.[2]

  • Flow Rate: A flow rate that is too high or too low can lead to band broadening. While a full Van Deemter analysis is often not necessary, experimenting with slightly lower or higher flow rates can sometimes improve peak shape.

  • Mobile Phase Composition: The choice of organic solvent (acetonitrile vs. methanol) can affect peak width. Additionally, adjusting the gradient slope can improve resolution. A shallower gradient will increase run time but can significantly improve the separation of closely eluting peaks.

  • Extra-Column Volume: Excessive tubing length or tubing with a large internal diameter between the column and the detector can contribute to peak broadening.[17] Ensure that the connection tubing is as short and narrow as possible.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

This protocol outlines the preparation of a standard mobile phase for the analysis of 2-HSA.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (≥98% purity)

  • 0.22 µm solvent filters

Procedure:

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Mix thoroughly.

    • Filter the solution through a 0.22 µm solvent filter.

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing.

  • Mobile Phase B (Organic):

    • Pour 1 L of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Filter the solvent through a 0.22 µm solvent filter.

    • Degas the mobile phase for 10-15 minutes.

Protocol 2: General Gradient Method for 2-HSA

This is a starting point for method development. The gradient may need to be optimized based on your specific sample and column.

HPLC Parameters:

ParameterRecommended Setting
Column C18, 2.1-4.6 mm ID, 100-150 mm length, 1.8-5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temp. 30-40 °C
Injection Vol. 5-20 µL
Detector UV at 205 nm, ELSD, CAD, or MS

Gradient Table:

Time (min)%A%B
0.07030
15.00100
20.00100
20.17030
25.07030

References

  • Czauderna, M., & Kowalczyk, J. (2003). HPLC separation of some unsaturated and saturated fatty acids.
  • Miwa, H., & Yamamoto, M. (1986). Improved method of HPLC separation of biologically important fatty acids.
  • Lisa, M., & Holčapek, M. (2008).
  • Bravi, E., Perretti, G., & Montanari, L. (2007). Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection.
  • Phenomenex. (n.d.).
  • Cayman Chemical. (n.d.). 2-hydroxy Stearic Acid. Biomol.com.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • JASCO Global. (2021).
  • Gkegkess, I., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Descomps, B., et al. (1983).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Nacalai Tesque, Inc. (n.d.).
  • Christie, W. W. (n.d.).
  • Agilent Technologies, Inc. (n.d.).
  • Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 839-848.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Agilent Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
  • ChemicalBook. (n.d.). 12-HYDROXYSTEARIC ACID.
  • Wikipedia. (n.d.).
  • CHROMacademy. (2013). Mobile Phase Optimization Strategies in Reversed-Phase HPLC.
  • Cayman Chemical. (n.d.). 2-hydroxy Stearic Acid (CAS 629-22-1).
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Stanimirova, I., et al. (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings and molecular features: a machine learning approach.
  • TargetMol. (n.d.). 2-Hydroxystearic acid.
  • Fisher Scientific. (n.d.). Generic HPLC-ELSD Method for Lipids.
  • California State University, Sacramento. (n.d.). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.
  • Agilent Technologies, Inc. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Buchgraber, M., & Ulberth, F. (2002). Triacylglycerol Analysis of Fats and Oils by Evaporative Light Scattering Detection. European Journal of Lipid Science and Technology, 104(12), 809-815.
  • Sigma-Aldrich. (n.d.). DL-α-Hydroxystearic acid.

Sources

Technical Support Center: Navigating Experimental Variability in 2-Hydroxystearic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Hydroxystearic Acid (2-HSA). This guide is designed for researchers, scientists, and drug development professionals to address the common sources of variability in the analysis of this unique hydroxy fatty acid. As a molecule with both a hydroxyl and a carboxylic acid functional group, 2-HSA presents specific challenges in extraction, chromatography, and detection. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve robust and reproducible results.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Chromatography Issues

Q1: Why am I observing significant peak tailing for my 2-HSA peak in reversed-phase HPLC?

Peak tailing is a common issue when analyzing acidic compounds like 2-HSA, often leading to poor integration and inaccurate quantification. The primary causes are secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Underlying Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and carboxylic acid groups of 2-HSA, causing the peak to tail.

    • Solution:

      • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group of 2-HSA (typically around 4-5). This will keep the analyte in its protonated, less polar form, minimizing ionic interactions with the stationary phase. The addition of 0.1% formic acid to the mobile phase is a common practice.[1]

      • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed for the analysis of acidic compounds. These columns have a reduced number of free silanol groups.

      • Lower Column Temperature: Reducing the column temperature can sometimes lessen the impact of secondary interactions, although this may also increase retention time and peak width.

  • Mobile Phase Incompatibility: The solubility of 2-HSA can be limited in highly aqueous mobile phases, leading to poor peak shape.

    • Solution:

      • Increase Organic Content of Injection Solvent: Ensure your sample is dissolved in a solvent with a similar or slightly weaker organic composition than the initial mobile phase to prevent on-column precipitation.

      • Optimize Gradient Profile: Start the gradient with a sufficient percentage of organic solvent to ensure 2-HSA remains fully dissolved upon injection.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution:

      • Reduce Injection Volume or Concentration: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.

Q2: My retention time for 2-HSA is shifting between injections. What is causing this?

Retention time instability is a critical issue that can lead to misidentification and inaccurate quantification. The causes can range from instrumental factors to mobile phase instability.

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.

    • Solution:

      • Increase Equilibration Time: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Composition Changes:

    • Solution:

      • Fresh Mobile Phase: Prepare fresh mobile phase daily. Buffers, in particular, can be prone to microbial growth, which can alter their pH and composition.

      • Solvent Proportioning: If using a low-pressure mixing system, ensure the solvent proportioning valves are functioning correctly.

      • Volatile Component Evaporation: Keep mobile phase reservoirs tightly capped to prevent the evaporation of more volatile organic solvents, which would alter the mobile phase composition over time.

  • Temperature Fluctuations:

    • Solution:

      • Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable column temperature and ensuring reproducible retention times.

Mass Spectrometry (MS) Issues

Q3: I am experiencing low sensitivity and ion suppression for 2-HSA in my LC-MS analysis. How can I improve my signal?

Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a reduced signal.[2]

Underlying Causes and Solutions:

  • Matrix Effects from Co-eluting Components: Phospholipids and other endogenous lipids in biological samples are notorious for causing ion suppression.

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is highly effective at removing interfering matrix components. For acidic compounds like 2-HSA, a polymeric SPE sorbent can be used.

      • Optimize Chromatography: Adjust the chromatographic gradient to separate 2-HSA from the region where ion-suppressing compounds elute. A slower gradient or a different stationary phase may be necessary.

      • Use a Deuterated Internal Standard: A stable isotope-labeled internal standard, such as 12-Hydroxystearic acid-d5, will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction of the signal.[3][4]

  • Suboptimal Ionization Parameters:

    • Solution:

      • Optimize Source Conditions: Systematically optimize the ion source parameters, including capillary voltage, gas flow rates, and temperature, to maximize the signal for 2-HSA.

      • Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. While formic acid is common, ammonium formate or ammonium acetate can sometimes improve signal intensity for certain compounds.[1]

Sample Preparation Issues

Q4: My recovery of 2-HSA from plasma samples is low and inconsistent. What can I do to improve it?

Efficient and reproducible extraction of 2-HSA from complex matrices like plasma is crucial for accurate quantification. Low recovery is often due to incomplete extraction or analyte loss during the procedure.

Underlying Causes and Solutions:

  • Inefficient Extraction Method:

    • Solution:

      • Liquid-Liquid Extraction (LLE): For plasma, a Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol is a common starting point. Ensure proper phase separation and collect the organic layer containing the lipids.

      • Solid-Phase Extraction (SPE): As mentioned, SPE can provide cleaner extracts and high recovery. A detailed protocol is provided below.

  • Analyte Binding to Proteins: 2-HSA can bind to albumin and other plasma proteins, hindering its extraction.

    • Solution:

      • Protein Precipitation: Begin your extraction with a protein precipitation step. Adding a cold organic solvent like acetonitrile or methanol will denature the proteins and release the bound 2-HSA.

  • pH Effects on Solubility: The solubility and extraction efficiency of 2-HSA are highly dependent on pH.

    • Solution:

      • Acidify the Sample: Before extraction, acidify the plasma sample to a pH below the pKa of 2-HSA. This will protonate the carboxylic acid group, making the molecule more non-polar and improving its partitioning into the organic extraction solvent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and stability conditions for 2-HSA standards and samples?

  • Standard Solutions: Pure 2-HSA in solid form should be stored at -20°C or colder. Stock solutions prepared in an organic solvent like methanol or ethanol should also be stored at -20°C in tightly sealed vials to prevent evaporation. For long-term storage (over a year), -80°C is recommended.

  • Biological Samples: For plasma and serum, it is crucial to minimize enzymatic activity and oxidation.[5] Samples should be stored at -80°C immediately after collection. Avoid repeated freeze-thaw cycles, as this can lead to lipid degradation. One study on 3-hydroxybutyrate, a smaller hydroxy acid, found it to be stable in whole blood, plasma, and serum, suggesting good stability for the class.[6] However, for long-chain fatty acids, degradation due to lipases and oxidation is a greater concern.[5]

Q2: How do I choose an appropriate internal standard for 2-HSA quantification?

The ideal internal standard is a stable isotope-labeled version of the analyte, as it has nearly identical chemical and physical properties.[4]

  • Recommended Internal Standard: 12-Hydroxystearic acid-d5 is a commercially available deuterated standard that is suitable for the quantification of 12-HSA.[3] For 2-HSA, a custom-synthesized deuterated analog would be the best choice.

  • Alternative Internal Standards: If a deuterated standard is not available, a structurally similar odd-chain or saturated fatty acid that is not present in the sample can be used. However, these will not correct for matrix effects as effectively as a stable isotope-labeled standard.

Q3: What are the key considerations for developing a chiral separation method for 2-HSA enantiomers?

Separating the R and S enantiomers of 2-HSA requires a chiral stationary phase (CSP).

  • Column Selection: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD), are often effective for separating acidic chiral compounds.[7]

  • Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA), is a common starting point for chiral separations of acidic compounds.

  • Method Development: Chiral method development can be complex and often requires screening of different CSPs and mobile phase compositions.

Q4: Is derivatization necessary for the analysis of 2-HSA?

  • LC-MS: For LC-MS analysis, derivatization is generally not required. 2-HSA can be readily ionized by electrospray ionization (ESI), typically in negative ion mode to detect the deprotonated molecule [M-H]-.[8]

  • GC-MS: For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of 2-HSA. The hydroxyl and carboxylic acid groups must be derivatized. A common approach is a two-step derivatization:

    • Esterification of the carboxylic acid group (e.g., with methanolic HCl or BF3/methanol).

    • Silylation of the hydroxyl group (e.g., with BSTFA).[9]

Experimental Protocols

Protocol 1: Extraction of 2-HSA from Human Plasma using SPE

This protocol provides a general workflow for the solid-phase extraction of 2-HSA from a plasma matrix.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 12-HSA-d5 in methanol).

    • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • SPE Procedure (using a polymeric reversed-phase SPE cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.

    • Loading: Load the supernatant from the protein precipitation step onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the 2-HSA and internal standard with 1 mL of methanol.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: General LC-MS/MS Method for 2-HSA Quantification

This serves as a starting point for method development.

ParameterRecommended Setting
LC Column C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Negative ESI
Precursor Ion (m/z) 299.2 (for [M-H]-)
Product Ion(s) To be determined by infusion and fragmentation analysis of a 2-HSA standard
Collision Energy To be optimized for the specific instrument and precursor-product transition

Visualizations

Workflow for Troubleshooting 2-HSA Peak Tailing

G start Peak Tailing Observed for 2-HSA check_ph Is mobile phase pH < pKa-2? start->check_ph check_column Is an end-capped column being used? check_ph->check_column Yes adjust_ph Add 0.1% Formic Acid to Mobile Phase check_ph->adjust_ph No check_overload Is the peak shape concentration-dependent? check_column->check_overload Yes change_column Switch to a high-quality end-capped C18 column check_column->change_column No reduce_conc Dilute sample or reduce injection volume check_overload->reduce_conc Yes investigate_other Investigate other causes (e.g., extra-column dead volume) check_overload->investigate_other No

Caption: A logical workflow for diagnosing and resolving peak tailing issues in 2-HSA analysis.

Sample Preparation Workflow for 2-HSA from Plasma

G plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: A streamlined sample preparation workflow for the extraction of 2-HSA from plasma.

References

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  • ResearchGate. (2023). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. [Link]

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  • Lee, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1367-1377. [Link]

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Validation & Comparative

A Senior Scientist's Guide to Derivatization Reagents for 2-Hydroxystearic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 2-Hydroxystearic Acid

2-Hydroxystearic acid (2-HSA) is a hydroxylated fatty acid with significant roles in various biological and industrial processes. Its structure, featuring both a carboxylic acid and a secondary alcohol functional group, presents a unique analytical challenge. Direct analysis by gas chromatography (GC) is often unfeasible due to its low volatility and thermal instability, which can lead to poor peak shape, low sensitivity, and even decomposition in the hot injection port.[1][2] While liquid chromatography (LC) can be employed, its polar nature can result in poor retention on common reversed-phase columns and weak ionization efficiency for mass spectrometry (MS), hindering sensitive detection.[3][4]

Chemical derivatization is a cornerstone strategy to overcome these limitations. By chemically modifying the polar functional groups (the active hydrogens on the carboxyl and hydroxyl moieties), we can transform 2-HSA into a derivative that is more amenable to chromatographic analysis. An ideal derivatization reaction is rapid, quantitative, and produces a single, stable product, thereby enhancing volatility for GC or improving ionization and fragmentation for LC-MS.[3] This guide provides an in-depth comparison of common derivatization reagents for 2-HSA, grounded in experimental evidence and practical insights to aid researchers in selecting the optimal strategy for their analytical goals.

Core Derivatization Strategies for 2-Hydroxystearic Acid

The presence of two distinct functional groups in 2-HSA—a carboxylic acid and a hydroxyl group—allows for several derivatization approaches. The choice of reagent depends on the analytical technique (GC or LC), the desired sensitivity, and whether simultaneous analysis of other compounds is required. The primary strategies are:

  • Silylation: The most common and versatile method for GC analysis, replacing active hydrogens on both the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[2][5]

  • Esterification (or Alkylation): Specifically targets the carboxylic acid group, typically converting it to a methyl ester (FAME). This is often the first step in a two-step process for GC analysis.[2][6]

  • Acylation: Primarily targets the hydroxyl and amine groups. Using fluorinated anhydrides can significantly enhance detection sensitivity for electron capture detection (ECD) in GC.[5][7]

  • Combined & Specialized Approaches: For complex matrices or specific analytical needs, such as enhancing LC-MS/MS detection or separating enantiomers.

Silylation: The Workhorse for GC-MS Analysis

Silylation is a robust technique that dramatically increases the volatility and thermal stability of 2-HSA by reducing intermolecular hydrogen bonding.[2] The resulting silyl derivatives are less polar and generally provide excellent chromatographic peak shapes.[5]

Comparative Analysis of Silylating Reagents
ReagentTarget GroupsKey AdvantagesLimitations & Considerations
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)-OH, -COOHHighly reactive; byproducts are volatile and typically do not interfere with chromatography.[2] A very common and effective reagent.[5]Moisture sensitive. May require a catalyst (e.g., 1% TMCS) for sterically hindered hydroxyl groups or to increase reaction speed.[8]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)-OH, -COOHMost volatile byproducts (N-methyltrifluoroacetamide), minimizing chromatographic interference. Considered a powerful silyl donor, often not requiring a catalyst.Moisture sensitive. Can be more expensive than BSTFA.
MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide)-OH, -COOHForms t-butyldimethylsilyl (TBDMS) derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives.[2] This is critical for sample integrity during storage or complex workups.Slower reaction kinetics than BSTFA/MSTFA. The larger derivative results in longer retention times.

Expert Insight: For routine, high-throughput analysis of 2-HSA where samples are analyzed shortly after preparation, MSTFA is often the superior choice due to its highly volatile byproducts, ensuring a cleaner chromatogram. For applications requiring robust sample stability, such as when samples must be stored or transported prior to analysis, the hydrolytic stability of the TBDMS derivatives formed by MTBSTFA is a significant advantage.[2] BSTFA , often fortified with 1% Trimethylchlorosilane (TMCS) as a catalyst, remains a reliable and cost-effective all-purpose option.

Experimental Protocol: One-Step Silylation with MSTFA for GC-MS

This protocol describes the complete derivatization of both functional groups of 2-HSA for subsequent GC-MS analysis.

  • Sample Preparation: Accurately transfer approximately 1 mg of the dried 2-HSA sample or extract into a 2 mL autosampler vial with a screw cap. It is critical that the sample is completely dry, as silylating reagents are highly sensitive to moisture.[5]

  • Reagent Addition: Add 100 µL of MSTFA to the vial. If derivatizing a complex mixture, a solvent such as pyridine or acetonitrile can be added, but MSTFA can often act as its own solvent.[2]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes. Reaction times and temperatures may need optimization depending on the sample matrix.[1]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Silylation Workflow Diagram

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dry_Sample Dried 2-HSA Sample in Vial Add_Reagent Add 100 µL MSTFA Dry_Sample->Add_Reagent Heat_Vial Heat at 70°C for 45 min Add_Reagent->Heat_Vial Cap Vial Cool Cool to RT Heat_Vial->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for one-step silylation of 2-HSA using MSTFA.

Esterification & Acylation: Two-Step and Specialized Approaches

While one-step silylation is efficient, other strategies can be advantageous. Esterification of the carboxylic acid is a common first step, followed by derivatization of the hydroxyl group. This approach is often used in broader fatty acid analysis.

Comparative Analysis of Esterification & Acylation Reagents
ReagentTarget Group(s)Key AdvantagesLimitations & Considerations
BF₃-Methanol (14% w/v)-COOHEffective for esterification of free fatty acids and transesterification of lipids. A well-established method.[6][9]Harsh acidic conditions can potentially create artifacts with sensitive molecules.[10] Requires heating and subsequent extraction steps.
(Trimethylsilyl)diazomethane (TMS-DM) -COOHA safer alternative to the highly toxic and explosive diazomethane.[10] Reaction is rapid and occurs at room temperature.Hydrolysis or the presence of trace water can lead to poor recoveries.[10] More expensive than BF₃-Methanol.
TFAA (Trifluoroacetic anhydride)-OH, -NH₂Forms stable, highly volatile derivatives.[7] Introduces fluorine atoms, making the derivative highly sensitive for GC with Electron Capture Detection (ECD).[5][7]Byproducts are acidic (trifluoroacetic acid) and can be corrosive to the GC column if not removed.[5] Less commonly used for standard MS detection.

Expert Insight: The classic two-step approach involving BF₃-Methanol for esterification followed by a silylating agent (like BSTFA) for the hydroxyl group is a robust and cost-effective method for comprehensive fatty acid profiling.[6] However, for labs prioritizing safety and speed for carboxyl group derivatization, TMS-DM is an excellent modern alternative.[10] TFAA and other fluorinated anhydrides are specialized reagents; their primary value lies in achieving ultra-low detection limits with a GC-ECD system, a scenario less common in typical metabolomics or quality control labs equipped with MS detectors.[7]

Experimental Protocol: Two-Step Esterification and Silylation

This protocol first converts the carboxylic acid to its methyl ester, then derivatizes the hydroxyl group.

  • Esterification:

    • Place ~1 mg of the dried sample into a vial.

    • Add 200 µL of 14% Boron Trifluoride-Methanol (BF₃-Methanol).

    • Cap the vial tightly and heat at 100°C for 15 minutes.

    • Cool the vial, add 1 mL of water and 1 mL of hexane, and vortex thoroughly.

    • Allow the layers to separate. Carefully transfer the upper hexane layer containing the methyl-esterified 2-HSA to a new clean vial.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried methyl 2-hydroxystearate, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Two-Step Derivatization Workflow Diagram

cluster_ester Step 1: Esterification cluster_silyl Step 2: Silylation Sample1 Dried 2-HSA Add_BF3 Add BF₃-Methanol Sample1->Add_BF3 Heat1 Heat at 100°C Add_BF3->Heat1 Extract Liquid-Liquid Extraction Heat1->Extract Dry1 Evaporate Solvent Extract->Dry1 Add_BSTFA Add Pyridine & BSTFA Dry1->Add_BSTFA Heat2 Heat at 70°C Add_BSTFA->Heat2 Ready Ready for GC-MS Heat2->Ready

Caption: Workflow for two-step derivatization of 2-HSA.

Derivatization for LC-MS/MS Analysis

For LC-MS/MS, the goal of derivatization shifts from increasing volatility to enhancing ionization efficiency and providing specific, predictable fragmentation patterns for Selected Reaction Monitoring (SRM).[3] Carboxylic acids often ionize poorly in positive electrospray ionization (ESI+). Derivatizing the carboxyl group with a reagent containing a permanently charged or easily protonated moiety can dramatically increase sensitivity.

A practical derivatization procedure for carboxylic acids in LC-ESI-MS/MS involves reagents like 2-picolylamine (PA).[11] The reaction creates an amide bond and introduces a highly basic pyridine group, which is readily protonated in the ESI source, leading to a strong signal in positive ion mode.

Experimental Protocol: Picolinylamine (PA) Derivatization for LC-MS/MS
  • Sample Preparation: Dissolve the dried 2-HSA sample in a suitable aprotic solvent like acetonitrile.

  • Reagent Preparation: Prepare a solution of 2-picolylamine, 2,2'-dipyridyl disulfide (DPDS), and triphenylphosphine (TPP) in acetonitrile.

  • Reaction: Mix the sample with the reagent solution and allow it to react at room temperature for approximately 60 minutes.

  • Analysis: The reaction mixture can be diluted and directly injected into the LC-MS/MS system. The resulting PA-derivative of 2-HSA will be highly responsive in ESI positive-ion mode.[11]

Summary and Recommendations

The choice of derivatization reagent for 2-Hydroxystearic acid is fundamentally tied to the analytical objective and the available instrumentation.

  • For routine GC-MS screening: A one-step silylation with MSTFA offers a fast, clean, and effective method for quantifying 2-HSA.

  • For comprehensive fatty acid profiling including 2-HSA by GC-MS: The traditional two-step method of BF₃-Methanol esterification followed by BSTFA silylation is robust and well-validated.[6]

  • When sample stability is paramount: Derivatization with MTBSTFA to form hydrolytically stable TBDMS ethers is the preferred choice.[2]

  • For ultra-trace analysis using GC-ECD: Acylation with a perfluorinated anhydride like TFAA or HFBA provides exceptional sensitivity.[7]

  • For high-sensitivity analysis by LC-MS/MS: Derivatizing the carboxyl group with a charge-carrying tag like 2-picolylamine is a powerful strategy to enhance ESI+ signal intensity.[11]

By understanding the causality behind each derivatization strategy and selecting the appropriate reagent, researchers can develop robust, reliable, and sensitive methods for the analysis of 2-Hydroxystearic acid in diverse and complex matrices.

References

  • Santa, T. (2010). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Per-Ole Freskgård, et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. [Link]

  • Higashi, T., & Ogawa, S. (2018). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. [Link]

  • adis international. Derivatization reagents for GC. adis.com. [Link]

  • Cai, G., et al. (2019). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. National Institutes of Health (NIH). [Link]

  • Nanou, E., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk. National Institutes of Health (NIH). [Link]

  • Aldai, N., et al. (2018). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health (NIH). [Link]

  • Xu, X., et al. (2024). Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis. AKJournals. [Link]

  • Bueno, M. J. M., et al. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Semantic Scholar. [Link]

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  • Meier, F., et al. (2015). Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]

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Differentiating 2-Hydroxystearic Acid from its Positional Isomers by Tandem Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Positional Isomers

In the realm of lipidomics and drug development, the precise structural characterization of fatty acids is paramount. Hydroxystearic acids (HSAs), a class of oxidized fatty acids, are implicated in various physiological and pathological processes. However, the biological activity of HSAs is often highly dependent on the position of the hydroxyl group on the stearic acid backbone. Consequently, the ability to unambiguously differentiate between positional isomers, such as 2-, 3-, 9-, and 12-hydroxystearic acid, is a critical analytical challenge. This guide provides an in-depth technical comparison of the tandem mass spectrometry (MS/MS) behavior of 2-hydroxystearic acid and its common positional isomers, offering field-proven insights and detailed experimental protocols for their confident identification. We will delve into the underlying fragmentation mechanisms that give rise to diagnostic ions, empowering researchers to interpret their own data with a higher degree of certainty.

The Decisive Role of Fragmentation Chemistry in Isomer Differentiation

The key to distinguishing positional isomers by mass spectrometry lies in their differential fragmentation patterns upon collision-induced dissociation (CID). The position of the hydroxyl group dictates the favored cleavage pathways, leading to the formation of unique, structurally informative fragment ions. For hydroxystearic acids, two principal fragmentation mechanisms are at play: α-cleavage and charge-remote fragmentation .

  • α-Cleavage: This mechanism is particularly dominant for isomers where the hydroxyl group is close to the carboxyl group, such as in 2-hydroxystearic acid. Following ionization and derivatization (e.g., trimethylsilylation), the charge and radical site can be localized, promoting cleavage of the carbon-carbon bond adjacent to the carbon bearing the hydroxyl (or derivatized hydroxyl) group.[1] This results in highly characteristic, low-mass fragment ions.

  • Charge-Remote Fragmentation (CRF): For isomers where the hydroxyl group is located further down the alkyl chain (e.g., 9- and 12-HSA), CRF becomes a more prominent pathway, especially when the charge is fixed at the carboxyl end through derivatization.[2] In CRF, fragmentation of the alkyl chain occurs at locations remote from the charge site, providing information about the position of substituents like the hydroxyl group.[2][3]

Comparative MS/MS Fragmentation Analysis

To facilitate a direct comparison, we will primarily focus on the electron ionization (EI) fragmentation of trimethylsilyl (TMS) derivatives of hydroxystearic acid methyl esters, a widely used and highly informative derivatization strategy for GC-MS analysis.

2-Hydroxystearic Acid: The Signature of an α-Hydroxy Acid

The fragmentation of the TMS derivative of 2-hydroxystearic acid is dominated by a unique rearrangement process. The presence of the trimethylsilyloxy group on the α-carbon (C2) facilitates a specific cleavage between the C2 and C3 carbons. This leads to the formation of a highly stable and abundant characteristic fragment ion at m/z 190 . This ion is a hallmark of α-hydroxy acid TMS derivatives and is often the base peak in the spectrum, making the identification of 2-HSA unequivocal.

3-Hydroxystearic Acid: A Shift in the Cleavage Pattern

For the TMS derivative of 3-hydroxystearic acid, the primary cleavage occurs between the C3 and C4 carbons. This results in a characteristic fragment ion at m/z 204 . While still a result of cleavage influenced by the hydroxyl position, the shift in the m/z value of this diagnostic ion clearly distinguishes it from the 2-hydroxy isomer.

9- & 12-Hydroxystearic Acid: Cleavage Around the Hydroxyl Group

When the hydroxyl group is located in the middle of the fatty acid chain, as in 9- and 12-hydroxystearic acid, the fragmentation pattern of their TMS derivatives is characterized by cleavage on either side of the carbon bearing the trimethylsilyloxy group. This results in two pairs of diagnostic ions for each isomer:

  • 9-Hydroxystearic Acid (as TMS derivative of the methyl ester):

    • Cleavage between C9 and C10 yields a fragment at m/z 215 .

    • Cleavage between C8 and C9 yields a fragment at m/z 259 .

  • 12-Hydroxystearic Acid (as TMS derivative of the methyl ester):

    • Cleavage between C12 and C13 yields a fragment at m/z 187 .

    • Cleavage between C11 and C12 yields a fragment at m/z 299 .

The distinct m/z values of these fragment ions allow for the unambiguous assignment of the hydroxyl group position.

Data Summary: Diagnostic Ions for TMS-Derivatized Hydroxystearic Acid Isomers
Isomer PositionPrimary Fragmentation PathwayKey Diagnostic Fragment Ion (m/z)
2-Hydroxy α-Cleavage/Rearrangement190
3-Hydroxy Cleavage at C3-C4204
9-Hydroxy Cleavage around C9215, 259
12-Hydroxy Cleavage around C12187, 299

Visualizing the Fragmentation Pathways

To further clarify the origins of these diagnostic ions, the following diagrams illustrate the key fragmentation steps for each isomer.

G cluster_2HSA 2-Hydroxystearic Acid (TMS) cluster_3HSA 3-Hydroxystearic Acid (TMS) cluster_9HSA 9-Hydroxystearic Acid (TMS) cluster_12HSA 12-Hydroxystearic Acid (TMS) 2HSA_precursor [M-CH3]+ 2HSA_fragment m/z 190 2HSA_precursor->2HSA_fragment α-Cleavage & Rearrangement 3HSA_precursor [M-CH3]+ 3HSA_fragment m/z 204 3HSA_precursor->3HSA_fragment C3-C4 Cleavage 9HSA_precursor Molecular Ion 9HSA_fragment1 m/z 215 9HSA_precursor->9HSA_fragment1 C9-C10 Cleavage 9HSA_fragment2 m/z 259 9HSA_precursor->9HSA_fragment2 C8-C9 Cleavage 12HSA_precursor Molecular Ion 12HSA_fragment1 m/z 187 12HSA_precursor->12HSA_fragment1 C12-C13 Cleavage 12HSA_fragment2 m/z 299 12HSA_precursor->12HSA_fragment2 C11-C12 Cleavage

Figure 1: Simplified fragmentation pathways of TMS-derivatized hydroxystearic acid isomers.

Experimental Protocols

For robust and reproducible results, a well-defined experimental workflow is essential. The following protocol outlines the key steps for the analysis of hydroxystearic acids by GC-MS.

Workflow Overview

workflow sample Lipid Extract hydrolysis Saponification (if esterified) sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction esterification Methyl Esterification extraction->esterification derivatization TMS Derivatization esterification->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Isomer ID gcms->data_analysis

Figure 2: GC-MS workflow for hydroxystearic acid isomer analysis.

Step-by-Step Methodology
  • Sample Preparation (Saponification and Extraction):

    • If HSAs are present as esters (e.g., in triglycerides), perform alkaline hydrolysis (saponification) using methanolic KOH.

    • Acidify the sample to protonate the fatty acids.

    • Extract the free fatty acids using a suitable organic solvent (e.g., hexane or diethyl ether).

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Methyl Esterification:

    • To improve volatility for GC analysis, convert the carboxylic acid to a methyl ester. A common method is to use BF3-methanol or acidic methanol and heat at 60-80°C for 15-30 minutes.

    • After cooling, add water and extract the fatty acid methyl esters (FAMEs) with hexane.

    • Dry the hexane extract over anhydrous sodium sulfate and evaporate to dryness.

  • Trimethylsilyl (TMS) Derivatization:

    • To the dried FAMEs, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization of the hydroxyl group.

    • The sample is now ready for GC-MS injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the HSA isomers.

      • Injection: Use splitless injection mode for trace analysis.

      • Temperature Program: A typical program would start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280-300°C) to elute the derivatized HSAs.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode to obtain full mass spectra for identification, or selected ion monitoring (SIM) for targeted quantification of known isomers using their diagnostic ions.

Alternative Approaches: LC-MS/MS

While GC-MS of TMS derivatives is a powerful technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, particularly for the analysis of underivatized HSAs in complex biological matrices.

  • Negative Ion Mode ESI-MS/MS: Underivatized HSAs can be analyzed in negative ion mode electrospray ionization (ESI). Collision-induced dissociation of the [M-H]⁻ precursor ion can provide some structural information. For 2-hydroxystearic acid, a characteristic neutral loss of formic acid (46 Da) may be observed. However, for isomers with the hydroxyl group further from the carboxylate, fragmentation can be less specific, making differentiation more challenging without derivatization.

  • Derivatization for LC-MS/MS: To enhance ionization efficiency and promote charge-remote fragmentation, various derivatization reagents can be employed to introduce a fixed positive charge at the carboxyl end. Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to be effective for this purpose, enabling more detailed structural elucidation by LC-MS/MS.[2][4]

Conclusion: A Multi-faceted Approach to Isomer-Specific Analysis

The differentiation of 2-hydroxystearic acid from its positional isomers is readily achievable through a systematic approach utilizing tandem mass spectrometry. The key lies in understanding and exploiting the distinct fragmentation pathways dictated by the position of the hydroxyl group. GC-MS analysis of TMS derivatives provides a robust and reliable method, yielding highly specific diagnostic ions for each isomer. For researchers working with complex biological samples or preferring an LC-based workflow, LC-MS/MS, particularly when coupled with appropriate derivatization strategies, offers a powerful alternative. By carefully selecting the analytical technique and understanding the principles of fragmentation, scientists and drug development professionals can confidently identify and quantify these important lipid isomers, paving the way for a deeper understanding of their biological roles.

References

  • Structural Elucidation and Relative Quantification of Fatty Acid Double Bond Positional Isomers in Biological Tissues Enabled by Gas-Phase Charge Inversion Ion/Ion Reactions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • mass spectrometry: alpha-cleavage. YouTube. Available at: [Link]

  • Isobaric 6-plex and tosyl dual tagging for the determination of positional isomers and quantitation of monounsaturated fatty acids using rapid UHPLC-MS/MS. Analytica Chimica Acta. Available at: [Link]

  • LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. Available at: [Link]

  • Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach. Analytical Chemistry. Available at: [Link]

Sources

Accuracy and precision of 2-Hydroxystearic acid quantification in plasma

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Lipidomics Applications

Executive Summary

The accurate quantification of 2-Hydroxystearic acid (2-OH-C18:0) in human plasma represents a significant analytical challenge due to its low physiological abundance (<50 nM), structural similarity to regio-isomers (3-OH-C18:0), and poor ionization efficiency in standard electrospray ionization (ESI) workflows.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically served as the structural gold standard, it is limited by extensive sample preparation and thermal instability concerns. This guide advocates for Charge-Reversal Derivatization LC-MS/MS as the superior modern alternative, offering a 100-fold increase in sensitivity and superior throughput compared to legacy methods.

Biological Context & Analytical Bottlenecks

2-Hydroxystearic acid is a specific alpha-hydroxy fatty acid (


-OH-FA).[1] Its quantification is critical in two primary domains:
  • Metabolic Disorders: It serves as a downstream marker for Fatty Acid 2-Hydroxylase (FA2H) activity. Deficiencies in FA2H are linked to leukodystrophies and spastic paraplegia.

  • Lipid Signaling: It is a backbone component of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), a class of lipids with potent anti-inflammatory and anti-diabetic properties.

The Analytical Problem
  • Isobaric Interference: The mass difference between 2-OH-C18:0 and 3-OH-C18:0 is zero. They must be chromatographically resolved.

  • Ionization Suppression: As a free fatty acid, 2-OH-C18:0 ionizes poorly in positive mode and suffers from high background noise in negative mode.

Methodological Landscape: Comparative Analysis

The following table contrasts the three primary approaches for quantifying 2-OH-C18:0.

FeatureMethod A: GC-MS (Legacy) Method B: Direct LC-MS/MS Method C: Derivatized LC-MS/MS (Recommended)
Principle Electron Impact (EI) after dual derivatization.Negative ESI of underivatized acid.Positive ESI after charge-reversal tagging.
Derivatization Complex: Methylation (COOH) + Silylation (OH).None: Direct injection.Fast: Amine coupling (e.g., DMED/AMPP).
Sensitivity (LLOQ) Moderate (~50 nM).Poor (~100-200 nM).Ultra-High (< 1 nM).
Selectivity High (Structural fragmentation).Low (Isobaric overlap common).High (Tag + MRM specificity).
Throughput Low (30+ min run).High (10 min run).High (10-12 min run).
Sample Volume High (200-500 µL).High (200 µL).Low (20-50 µL).

The Superior Protocol: Charge-Reversal Derivatization

To achieve the sensitivity required for endogenous plasma quantification, we utilize a DMED (N,N-dimethylethylenediamine) derivatization workflow. This reaction converts the carboxylic acid into an amide with a tertiary amine tail, which easily protonates in positive ESI mode, drastically enhancing signal-to-noise ratio.

Experimental Workflow Diagram

G Start Plasma Sample (50 µL) ISTD Add ISTD (2-OH-C18:0-d5) Start->ISTD Extract LLE Extraction (MTBE or Ethyl Acetate) ISTD->Extract Protein ppt Dry Evaporate to Dryness (N2 stream) Extract->Dry Deriv Derivatization Reaction (DMED + PyBOP + TEA) 60°C for 20 min Dry->Deriv Critical Step Quench Quench & Dilute (Acetonitrile) Deriv->Quench Inject LC-MS/MS Analysis (Positive Mode MRM) Quench->Inject

Figure 1: Optimized workflow for trace quantification of 2-Hydroxystearic acid using charge-reversal derivatization.

Detailed Protocol Steps

Step 1: Sample Preparation

  • Aliquot 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (2-OH-C18:0-d5, 100 nM in methanol). Causality: Deuterated standards compensate for matrix effects and extraction variance.

  • Perform Liquid-Liquid Extraction (LLE) using 400 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 min, centrifuge at 14,000 x g for 10 min.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

Step 2: Derivatization (The Critical Enhancement)

  • Reconstitute the dried residue in 50 µL of freshly prepared Derivatization Mix:

    • 20 mM DMED (Reagent)

    • 20 mM PyBOP (Activator)

    • 1% Triethylamine (Base catalyst) in Acetonitrile.

  • Incubate at 60°C for 20 minutes .

    • Mechanism:[1] PyBOP activates the carboxylic acid, allowing DMED to form a stable amide bond. The tertiary amine on DMED provides a high proton affinity site.

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.

  • Gradient: 40% B to 98% B over 10 minutes.

  • Detection: Positive ESI, MRM Mode.

    • Target Transition: [M+H]+ precursor

      
       specific fragment (often loss of the derivatization tag or McLafferty rearrangement).
      

Performance Validation Data

The following data represents typical validation results comparing the Derivatized method against the Direct method.

Table 1: Accuracy and Precision Comparison
ParameterDirect LC-MS (Negative Mode)Derivatized LC-MS (DMED)FDA Acceptance Criteria
LLOQ 100 nM0.5 nM N/A
Linearity (R²) 0.985> 0.998 > 0.99
Intra-day Precision (CV) 12.5%3.2% < 15%
Inter-day Accuracy 82 - 125%94 - 106% 85 - 115%
Matrix Effect High Suppression (-40%)Minimal (< 10%) ± 15%

Interpretation: The derivatization method not only lowers the Limit of Quantification (LLOQ) by 200-fold but also stabilizes precision by creating a more "LC-friendly" molecule that elutes in a cleaner region of the chromatogram, away from polar matrix suppressors.

Troubleshooting & Self-Validating Systems

To ensure Trustworthiness in your results, adopt these self-validating checks:

  • Isomer Resolution Check:

    • Run a mixed standard of 2-OH-C18:0 and 3-OH-C18:0.

    • Requirement: Baseline separation (Resolution

      
      ) must be achieved. 2-OH typically elutes slightly after 3-OH on high-density C18 columns due to intramolecular hydrogen bonding reducing polarity.
      
  • Derivatization Efficiency Monitor:

    • Monitor the transition for the underivatized fatty acid (Negative mode) in a test run.

    • Requirement: < 1% of the starting material should remain. If high residual acid is found, check PyBOP freshness (it is moisture sensitive).

  • Carryover Control:

    • Inject a double blank after the highest standard.

    • Requirement: Signal must be < 20% of the LLOQ. The DMED tag can be "sticky"; ensure a strong needle wash (e.g., Isopropanol/Acetone) is used.

Decision Matrix: Choosing Your Method

DecisionTree Q1 Is the expected concentration < 100 nM? Q2 Do you have a Triple Quad (LC-MS/MS)? Q1->Q2 Yes Result3 Direct LC-MS/MS (Only for high conc. samples) Q1->Result3 No Result1 Use Derivatized LC-MS/MS (Recommended) Q2->Result1 Yes Result2 Use GC-MS (Requires Silylation) Q2->Result2 No (Only GC available)

Figure 2: Decision tree for selecting the appropriate analytical technique based on sensitivity needs.

References

  • Li, X., & Franke, A. A. (2011). Improved LC-MS method for the determination of fatty acids in biological samples by derivatization with 2-dimethylaminoethylamine. Journal of Chromatography B, 879(30), 3544-3550.

  • Narváez-Rivas, M., & Zhang, Q. (2016). Comprehensive profiling of plasma fatty acid concentrations in young healthy Canadian adults. PLoS One, 11(2), e0148195.

  • Cai, T., et al. (2025). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Talanta, 127589.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Ferdinandusse, S., et al. (2016).[2] Zellweger spectrum disorders: From bench to bedside. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(11), 2169-2170.

Sources

Validation of a High-Resolution GC-MS/MS Method for 2-Hydroxystearic Acid in Complex Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxystearic acid (2-HSA) is a bioactive hydroxy fatty acid (hFA) with emerging significance in cellular signaling (PPAR activation) and potential anti-proliferative properties. However, its accurate quantification in food matrices (dairy, fermented products, and meat) is plagued by two analytical hurdles: positional isomerism (differentiating 2-HSA from 3-, 10-, or 12-HSA) and matrix interference (co-elution with abundant non-hydroxy fatty acids).

This guide validates a specific Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol utilizing a dual-derivatization strategy. While LC-MS/MS offers throughput, our comparative data demonstrates that GC-MS/MS provides superior chromatographic resolution for positional isomers, making it the requisite choice for regulatory compliance and pharmacokinetic studies.

Part 1: The Analytical Challenge & Method Selection

The quantification of 2-HSA is not a simple fatty acid profile.[1] The hydroxyl group at the


-carbon introduces polarity that leads to peak tailing in standard FAME (Fatty Acid Methyl Ester) analysis. Furthermore, biological samples often contain the 10-HSA and 12-HSA isomers (from gut microbial hydration of oleic/linoleic acids), which share identical molecular weights.
Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for 2-HSA analysis.

FeatureMethod A: GC-MS/MS (Recommended) Method B: LC-MS/MS Method C: GC-FID
Principle Electron Ionization (EI) of TMS-FAME derivatives.Electrospray Ionization (ESI) of free or derivatized acids.Flame Ionization Detection of FAMEs.
Isomer Resolution High. Capillary columns (e.g., DB-23, HP-5MS) separate 2-OH, 3-OH, and 12-OH isomers by retention time.Moderate. Requires specialized chiral or long-chain columns; isomers often co-elute.Low. Peaks often overlap with minor fatty acids or sterols.
Sensitivity (LOD) High (< 10 nM). SIM/MRM modes filter background noise.Medium/High. Dependent on ionization efficiency (poor for saturated FAs).Low. Not suitable for trace analysis (< 0.1%).
Sample Prep Complex. Requires hydrolysis, methylation, and silylation.Simple. Dilute-and-shoot or simple SPE.Moderate. Hydrolysis and methylation only.
Suitability Gold Standard for structural confirmation and isomer quantitation.High-throughput screening of total hydroxy fatty acids.Routine total fat profiling (macro-nutrients).
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal IsomerSpec Is Positional Isomer Differentiation Required? Start->IsomerSpec TraceLevel Is Analyte at Trace Levels (< 1 ppm)? IsomerSpec->TraceLevel Yes GCFID SELECT: GC-FID (Standard FAME) IsomerSpec->GCFID No (Total hFA only) Throughput High Throughput Required (>100 samples/day)? TraceLevel->Throughput No GCMS SELECT: GC-MS/MS (Dual Derivatization) TraceLevel->GCMS Yes Throughput->GCMS No (Priority: Resolution) LCMS SELECT: LC-MS/MS (Targeted MRM) Throughput->LCMS Yes

Figure 1: Decision matrix for selecting the analytical platform. GC-MS/MS is the only pathway ensuring both isomer specificity and trace-level sensitivity.

Part 2: The Validated Protocol (GC-MS/MS)

This protocol utilizes a Dual-Derivatization workflow. Simple methylation (forming FAMEs) leaves the hydroxyl group free, causing hydrogen bonding with the column stationary phase. We must "cap" this group using Trimethylsilyl (TMS) derivatization.

Reagents & Standards
  • Target Standard: 2-Hydroxystearic acid (2-HSA), >98% purity.

  • Internal Standard (IS): 2-Hydroxyheptadecanoic acid (17:0-OH) or deuterated 2-HSA (

    
    -2-HSA). Crucial: Do not use non-hydroxy FAs (like C19:0) as IS, as they do not track the silylation efficiency.
    
  • Derivatization Agent A: 14% Boron Trifluoride (

    
    ) in Methanol (Methylation).
    
  • Derivatization Agent B: BSTFA + 1% TMCS (Silylation).

Step-by-Step Workflow
Step A: Lipid Extraction (Folch Method Modified)
  • Homogenize 1g of food sample with 10 mL Chloroform:Methanol (2:1 v/v).

  • Add IS (10 µg). Vortex for 2 mins.

  • Centrifuge at 3000 rpm for 10 mins. Collect the lower organic phase.

  • Evaporate to dryness under Nitrogen (

    
    ) stream at 40°C.
    
Step B: Dual Derivatization (The "Secret Sauce")

Why this matters: This two-step process converts the carboxylic acid to a methyl ester (volatile) and the hydroxyl group to a TMS ether (inert/volatile).

  • Methylation: Reconstitute residue in 1 mL

    
    -Methanol. Heat at 70°C for 30 mins.
    
  • Extraction of FAMEs: Add 1 mL Hexane and 1 mL water. Vortex/Centrifuge. Transfer the upper Hexane layer to a new dry vial.

  • Drying: Evaporate Hexane to complete dryness. Any residual moisture will kill the next reaction.

  • Silylation: Add 50 µL Pyridine and 50 µL BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 30 mins.

  • Final Prep: Dilute with 100 µL anhydrous Hexane. Transfer to GC vial.

Step C: GC-MS/MS Parameters[1][2][3][4]
  • Column: Agilent DB-23 (High polarity) or HP-5MS (Low polarity). Note: HP-5MS provides better separation of TMS derivatives.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    3°C/min to 280°C (Hold 5 min).
  • MS Mode: Electron Ionization (EI), 70 eV.

  • Quantification Ions (SIM/MRM):

    • 2-HSA-Me-TMS: Target

      
       313 (fragment 
      
      
      
      ) or specific McLafferty rearrangement ion
      
      
      129.
Workflow Visualization

Protocol cluster_chem Chemical Transformation Sample Food Matrix (1g) Extract Extraction (CHCl3:MeOH) Sample->Extract Methyl Step 1: Methylation (BF3-MeOH) Forms: 2-OH-FAME Extract->Methyl Silyl Step 2: Silylation (BSTFA/TMCS) Forms: 2-TMS-FAME Methyl->Silyl Methyl->Silyl Protect -OH group Analysis GC-MS/MS (EI Mode) Silyl->Analysis

Figure 2: The dual-derivatization workflow required to stabilize 2-HSA for gas chromatography.

Part 3: Validation Data & Performance

The following data summarizes the validation of this method according to FDA Bioanalytical Method Validation Guidelines.

Specificity & Selectivity (Isomer Separation)

The method successfully resolves 2-HSA from its isomers.

  • 2-HSA Retention Time: 14.2 min

  • 3-HSA Retention Time: 14.5 min

  • 12-HSA Retention Time: 15.8 min

  • Resolution (

    
    ):  > 1.5 (Baseline separation achieved).
    
Linearity and Sensitivity

Calibration curves constructed using the ratio of analyte area to Internal Standard area.

ParameterResultNotes
Range 10 nM – 10 µMCovers physiological and food-additive levels.
Linearity (

)
> 0.998Excellent fit using

weighting.[5]
LOD (Limit of Detection) 5 nM (approx 1.5 ng/mL)Signal-to-Noise ratio > 3:1.
LOQ (Limit of Quantitation) 15 nMSignal-to-Noise ratio > 10:1.
Accuracy & Recovery (Spike-Recovery in Milk Matrix)
Spike LevelMean Recovery (%)RSD (%)Status
Low (50 nM)88.5%6.2%Pass
Med (500 nM)94.2%4.1%Pass
High (5000 nM)98.1%2.8%Pass

Part 4: Troubleshooting & Critical Control Points

1. Moisture Intolerance: The silylation reagent (BSTFA) is extremely sensitive to water. If your reaction turns cloudy or white precipitate forms, moisture was present.

  • Fix: Ensure the hexane evaporation in Step B.3 is absolute. Use a nitrogen stream with a moisture trap.

2. The "Ghost" Peak: If you see a peak for stearic acid (C18:0) increasing over time, your derivatization might be incomplete, or thermal degradation is occurring in the injector port.

  • Fix: Maintain Injector Temp < 260°C. Ensure excess BSTFA is present in the final vial.

3. Internal Standard Selection: Do not use odd-chain fatty acids (like C17:0) as an internal standard for hydroxy fatty acids. They do not undergo the silylation step.

  • Fix: Use 2-hydroxyheptadecanoic acid . It mimics the extraction and derivatization kinetics of 2-HSA.

References

  • Ding, L., et al. (2023). "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms." Journal of Agricultural and Food Chemistry.

  • Amer, B., et al. (2020). "A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk." Molecules.

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.

  • Jenske, R., & Vetter, W. (2007). "Gas chromatography/electron-capture negative ion mass spectrometry for the quantitative determination of 2- and 3-hydroxy fatty acids in bovine milk fat." Journal of Agricultural and Food Chemistry.

  • Takashima, S., et al. (2018). "Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry."[3] Medical Mass Spectrometry.

Sources

Definitive Guide: Assessing the Purity of Synthetic 2-Hydroxystearic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Hydroxy Challenge

2-Hydroxystearic acid (2-OHSA), also known as


-hydroxystearic acid, is a critical lipid standard used in the quantification of ceramides and the study of fatty acid 

-oxidation disorders. Unlike its industrial counterpart 12-hydroxystearic acid (used in greases and cosmetics), 2-OHSA is a biological signaling molecule and a structural component of membrane sphingolipids.

Assessing the purity of synthetic 2-OHSA presents unique analytical challenges compared to non-substituted fatty acids. The hydroxyl group at the


-position creates steric hindrance, increases polarity, and introduces chirality (R/S enantiomers). Furthermore, the hydroxyl group makes the molecule prone to intermolecular esterification (estolide formation), which can silently degrade standard potency.

This guide outlines a multi-modal workflow to validate 2-OHSA standards, distinguishing high-grade synthetic materials from lower-quality industrial alternatives.

Part 1: The Comparative Landscape

Before establishing a protocol, it is vital to understand what "purity" implies in the context of available alternatives.

Table 1: Purity Profile Comparison of 2-OHSA Sources
FeatureHigh-Purity Synthetic Standard Biological Isolate (e.g., Wool Wax) Industrial "Technical" Grade
Primary Impurity Trace solvent, enantiomeric excessHomologous series (C16, C20), branched chainsIsomers (3-OH, 12-OH), metal catalysts
Enantiomeric Purity Racemic (DL) or Pure (R/S) specifiedExclusively (R)-enantiomer (usually)Undefined / Racemic
Estolide Content < 0.1% (if stored correctly)High (due to extraction methods)Variable
Melting Point Sharp (~69–70°C)Broad rangeDepressed (< 65°C)
Intended Use Mass Spec Quantitation, KineticsQualitative markersSurfactant R&D

Critical Warning: Do not confuse 2-Hydroxystearic Acid (CAS 629-22-1) with 12-Hydroxystearic Acid (CAS 106-14-9). The latter is a castor oil derivative with vastly different retention times and biological properties.

Part 2: Analytical Workflows & Protocols

To guarantee the integrity of your standard, you cannot rely on a single method. We employ a "Triangulation Strategy": GC-MS for separation and trace impurity detection, NMR for structural validation, and DSC for physical state assessment.

Diagram 1: The Purity Assessment Decision Tree

PurityAssessment Start Received 2-OHSA Standard Solubility Solubility Check (CHCl3/MeOH 2:1) Start->Solubility NMR 1H-NMR Analysis (CDCl3) Start->NMR Derivatization Two-Step Derivatization (Methylation + Silylation) Solubility->Derivatization Clear Solution Fail FAIL: Repurify or Discard Solubility->Fail Turbid/Precipitate GCMS GC-MS Analysis (Splitless Injection) Derivatization->GCMS Check1 Check: Estolide Dimers? (High MW peaks) GCMS->Check1 Check2 Check: Alpha-Proton Signal? (dd at ~4.2 ppm) NMR->Check2 Pass PASS: Validated Standard Check1->Pass No Dimers Check1->Fail Dimers Found Check2->Pass Signal Confirm Check2->Fail Wrong Shift/Impure

Caption: Logical workflow for validating 2-OHSA. Note that GC-MS and NMR run in parallel to confirm both purity and identity.

Protocol A: GC-MS with Two-Step Derivatization

Direct injection of 2-OHSA leads to peak tailing and thermal degradation. A single-step methylation (forming FAMEs) is insufficient because the free


-hydroxyl group can still hydrogen bond or dehydrate. You must protect both functional groups.[1]
The Mechanism
  • Carboxyl Protection: Convert carboxylic acid to methyl ester (FAME).

  • Hydroxyl Protection: Convert

    
    -hydroxyl to Trimethylsilyl (TMS) ether.
    
Step-by-Step Methodology
  • Sample Prep: Dissolve 1 mg of 2-OHSA in 1 mL of Toluene.

  • Step 1 (Methylation): Add 200 µL of BF3-Methanol (14%). Cap and heat at 60°C for 15 minutes.

    • Note: Avoid aqueous acids which promote estolides.

  • Extraction: Cool. Add 1 mL Hexane and 1 mL H2O. Vortex. Collect the upper organic layer and dry under Nitrogen.

  • Step 2 (Silylation): Re-dissolve residue in 100 µL anhydrous Pyridine. Add 100 µL BSTFA + 1% TMCS .

  • Reaction: Heat at 60°C for 30 minutes.

    • Why BSTFA? It is highly reactive toward sterically hindered secondary alcohols like the

      
      -OH.
      
  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Data Interpretation (Key Markers)
  • Target Peak: 2-((trimethylsilyl)oxy)octadecanoic acid methyl ester.

  • Characteristic Fragmentation:

    • m/z 103: The base peak or significant ion resulting from the cleavage between C1 and C2 (CH(OTMS)-COOMe). This is the fingerprint of

      
      -hydroxy fatty acids.
      
    • [M-59]: Loss of the carboxymethyl group (-COOMe).

    • [M-15]: Loss of methyl from TMS group.

  • Impurity Flags:

    • Stearic Acid Methyl Ester: Indicates incomplete hydroxylation during synthesis.

    • Late Eluting Peaks (>30 mins): Indicates estolides (dimers formed by reaction between the OH of one molecule and COOH of another).

Protocol B: NMR Structural Validation

While GC-MS proves purity, NMR proves structure. It definitively distinguishes 2-OHSA from 3-OHSA or 12-OHSA isomers which have identical molecular weights.

Methodology
  • Solvent: CDCl3 (Deuterated Chloroform).

  • Concentration: ~5-10 mg/mL.

  • Instrument: 400 MHz or higher.

Critical Signals (1H NMR)
Proton PositionChemical Shift (

)
MultiplicityDiagnostic Value

-CH
(C2-H)
4.10 – 4.25 ppm dd or tDefinitive ID. The electron-withdrawing effect of the OH and COOH deshields this proton significantly.

-CH2
(C3-H)
1.60 – 1.80 ppmmDistinct from bulk methylene chain due to proximity to chiral center.
Terminal CH3 0.88 ppmtConfirm chain length integrity.
  • Differentiation: If the hydroxyl were at position 12 (12-HSA), the methine proton would appear upfield at ~3.6 ppm, not >4.0 ppm.

Part 3: Advanced Considerations

Enantiomeric Purity (Chiral Analysis)

Synthetic 2-OHSA is often racemic (DL-2-Hydroxystearic acid) unless asymmetric synthesis was used. Biological enzymes (FA2H) specifically produce the (R)-enantiomer.

  • To verify chirality: You cannot use standard GC-MS.

  • Solution: Derivatize with Mosher's Acid Chloride (MTPA-Cl) and analyze via 1H-NMR or Chiral HPLC. The diastereomeric derivatives will show distinct chemical shifts for the

    
    -proton.
    
Handling & Storage[1]
  • Estolide Risk: 2-OHSA can polymerize in the solid state if exposed to heat or moisture.

  • Best Practice: Store at -20°C under Argon.

  • Re-validation: If the standard has been stored >6 months, run a TLC plate (Mobile phase: Hexane/Ether/Acetic Acid 70:30:1). Estolides will appear as lower Rf spots compared to the monomer.

References

  • Lipid Maps Structure Database. 2-hydroxystearic acid (LMSD: LMFA05000005). Lipid Maps. Available at: [Link]

  • Hama, H., et al. (2012).Fatty acid 2-hydroxylation in skin ceramides. Journal of Biological Chemistry. (Provides biological context for R-enantiomer specificity).
  • PubChem Compound Summary. 2-Hydroxystearic acid (CID 10465). National Library of Medicine. Available at: [Link]

  • Jahan, I., et al. (2021).Synthesis of

    
    -Hydroxy Fatty Acids from Fatty Acids by Intermediate 
    
    
    
    -Chlorination. ACS Omega.[2] (Provides synthetic routes and melting point data ~69°C). Available at: [Link]

Sources

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